Mahanimbidine
Description
Structure
3D Structure
Properties
CAS No. |
25488-37-3 |
|---|---|
Molecular Formula |
C23H25NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(14R,17S,19S)-3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene |
InChI |
InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3/t16-,17+,23-/m0/s1 |
InChI Key |
YPSWCORASQDCJM-MFEFFIJZSA-N |
Canonical SMILES |
CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C |
melting_point |
266°C |
physical_description |
Solid |
Synonyms |
curryangin mahanimbidine murrayazoline |
Origin of Product |
United States |
Foundational & Exploratory
Mahanimbidine: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahanimbidine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry leaf tree), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a review of its biological effects and associated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cancer biology.
Introduction
Murraya koenigii, a member of the Rutaceae family, is a plant native to the Indian subcontinent and is widely used in traditional medicine and culinary applications. The leaves of this plant are a rich source of carbazole alkaloids, among which this compound is a prominent constituent. First isolated in the mid-20th century, this compound has since been the subject of numerous studies investigating its therapeutic potential. This guide will focus on the technical aspects of its extraction, purification, and characterization, as well as its biological mechanisms of action.
Discovery and Isolation from Murraya koenigii
The isolation of this compound from Murraya koenigii is a multi-step process involving extraction and chromatographic purification. The yield and purity of the final product are highly dependent on the chosen methodologies.
Extraction Methodologies
Several extraction techniques have been employed to obtain crude extracts rich in this compound from dried and powdered Murraya koenigii leaves. The choice of solvent and extraction method significantly impacts the efficiency of the process.
Experimental Protocol: Soxhlet Extraction
A widely used method for the extraction of this compound is continuous hot percolation using a Soxhlet apparatus.
-
Preparation of Plant Material: Freshly collected leaves of Murraya koenigii are washed, shade-dried, and then pulverized into a coarse powder.
-
Defatting: The powdered leaves (typically around 10g) are first defatted with a non-polar solvent like petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 6-8 hours. This step removes lipids and other non-polar compounds.
-
Extraction: The defatted plant material is then extracted with a more polar solvent, such as ethanol (B145695) (90%) or methanol, for 8-12 hours.[1] The resulting extract contains a mixture of carbazole alkaloids, including this compound.
-
Concentration: The solvent from the ethanolic or methanolic extract is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Alternative Extraction Method: Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient technique that utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds.
-
Procedure: 10g of powdered Murraya koenigii leaves are suspended in a suitable solvent (e.g., ethanol) in a beaker.
-
Sonication: The beaker is placed in an ultrasonic bath and sonicated for a predetermined time, typically ranging from 5 to 15 minutes.[1]
-
Filtration and Concentration: The mixture is then filtered, and the solvent is evaporated to obtain the crude extract.
Table 1: Comparison of Extraction Methods and Solvents for Murraya koenigii Leaves
| Extraction Method | Solvent | Extraction Time | Yield of Crude Extract (%) | Reference |
| Soxhlet | Methanol | - | 5.70 | [2] |
| Maceration | Distilled Water | - | 4.08 | [2] |
| Maceration | Ethanol | - | 3.58 | [2] |
| Maceration | Chloroform (B151607) | - | 1.27 | |
| Soxhlet Assisted | 90% Ethanol | 8 hours | - | |
| Ultrasound Assisted | Ethanol | 15 minutes | - |
Note: The yield of crude extract can vary based on the specific conditions and the source of the plant material.
Chromatographic Isolation and Purification
The crude extract obtained from the initial extraction is a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.
Experimental Protocol: Column Chromatography
Column chromatography is the primary method used to separate this compound from other components in the crude extract.
-
Preparation of the Column: A glass column (e.g., 60 cm x 4 cm) is packed with a slurry of a suitable adsorbent, such as silica (B1680970) gel (60-120 mesh) or neutral alumina, in a non-polar solvent like petroleum ether.
-
Loading the Sample: The concentrated crude extract is adsorbed onto a small amount of the adsorbent and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and chloroform, with the proportion of chloroform being gradually increased (e.g., from 9:1 to 7:3 v/v).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using silica gel 60F254 plates and a suitable mobile phase (e.g., petroleum ether:chloroform, 7:3 v/v). The spots on the TLC plates can be visualized under UV light (254 nm).
-
Pooling and Concentration: Fractions showing a single spot corresponding to the Rf value of this compound are pooled together and the solvent is evaporated to yield the purified compound.
Further Purification: High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, semi-preparative or preparative HPLC can be employed as a final purification step.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Bonus RP C18, 250 x 4.6 mm, 5µ) is commonly used.
-
Mobile Phase: An isocratic mobile phase of Methanol: 0.1% Triethylamine (93:07%) has been reported to be effective.
-
Flow Rate: A typical flow rate is 1.2 ml/min.
-
Detection: The eluting compounds are detected using a UV detector at 254 nm.
-
Retention Time: Mahanimbine has a characteristic retention time under these conditions, which was reported to be 4.705 minutes in one study.
Table 2: Yield of Purified Carbazole Alkaloids from Murraya koenigii Leaves after Semi-Preparative HPLC
| Compound | Yield (%) | Reference |
| Mahanine | 0.40 | |
| Mahanimbicine | 0.24 | |
| Mahanimbine | 0.66 |
Structural Characterization
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR are powerful tools for elucidating the chemical structure of this compound.
Table 3: 1H-NMR and 13C-NMR Spectral Data of Mahanimbine
| Position | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Reference |
| 1 | 7.82 (d, J=7.8 Hz) | 123.6 | |
| 2 | 7.21 (t, J=7.8 Hz) | 118.9 | |
| 3 | 7.37 (t, J=7.8 Hz) | 118.9 | |
| 4 | 7.95 (d, J=7.8 Hz) | 125.8 | |
| 4a | - | 120.3 | |
| 4b | - | 139.6 | |
| 5 | 7.25 (s) | 115.3 | |
| 5a | - | 104.2 | |
| 6 | - | 154.5 | |
| 7 | 6.58 (d, J=9.6 Hz) | 127.1 | |
| 8 | 5.56 (d, J=9.6 Hz) | 115.8 | |
| 8a | - | 117.8 | |
| 9a | - | 139.6 | |
| NH | 10.7 (s) | - | |
| 2'-CH3 | 2.30 (s) | 16.2 | |
| 3'-C | - | 76.5 | |
| 3'-CH3 | 1.41 (s) | 27.0 | |
| 1'' | 1.83 (m) | 22.3 | |
| 2'' | 2.15 (m) | 41.2 | |
| 3'' | 5.06 (t, J=7.2 Hz) | 124.3 | |
| 4'' | - | 131.3 | |
| 4''-CH3 | 1.63 (s) | 25.6 | |
| 4''-CH3 | 1.55 (s) | 17.5 |
Data recorded in CDCl3. Chemical shifts (δ) are given in ppm relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups. Characteristic absorption bands include:
-
N-H stretching: around 3400 cm-1
-
Aromatic C-H stretching: around 3000-3100 cm-1
-
Aliphatic C-H stretching: around 2850-2950 cm-1
-
C=C stretching (aromatic): around 1600 cm-1 and 1450 cm-1
-
C-O stretching (ether): around 1250 cm-1
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C23H25NO). The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.
Biological Activities and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 4: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Capan-2 | Pancreatic Cancer | 3.5 - 64 | |
| SW1190 | Pancreatic Cancer | 3.5 - 64 | |
| BxPC-3 | Pancreatic Cancer | 3.5 - 64 | |
| HPAF-II | Pancreatic Cancer | 3.5 - 64 | |
| CFPAC-1 | Pancreatic Cancer | 3.5 - 64 | |
| A549 | Lung Cancer | 19.01 (for Girinimbine, a related alkaloid) | |
| MCF-7 | Breast Cancer | 1.77 and 4.32 (for derivatives of Girinimbine) |
Note: The broad range of IC50 values for pancreatic cancer cell lines reflects the differential sensitivity of these cells to this compound.
Signaling Pathways Involved in Anticancer Activity
This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt and mTOR, key proteins in a signaling cascade that promotes cell growth and survival.
-
STAT3 Pathway: This compound also inhibits the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor progression.
-
Apoptosis Induction: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death), as evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. This compound has been identified as a P-gp inhibitor, suggesting its potential to overcome MDR.
Mechanism of P-gp Inhibition
The precise mechanism of P-gp inhibition by this compound is still under investigation, but it is believed to involve direct interaction with the transporter, potentially competing with other substrates for binding.
Conclusion
This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the methodologies for its isolation and characterization, along with a summary of its biological activities and underlying molecular mechanisms. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development of this compound and its derivatives as potential drug candidates. The ability of this compound to modulate multiple signaling pathways and overcome multidrug resistance highlights its potential for combination therapies in cancer treatment. Continued investigation into its pharmacology and toxicology is warranted to fully explore its therapeutic utility.
References
Physicochemical Properties of Mahanimbidine for Drug Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties of mahanimbidine, a carbazole (B46965) alkaloid with significant therapeutic potential. The information presented herein is intended to support drug development efforts by offering quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This compound, isolated from Murraya koenigii, possesses a unique set of characteristics that influence its suitability as a drug candidate. The key quantitative data are summarized below.
| Property | Value |
| IUPAC Name | 3,11-dihydro-5-methoxy-3,3,9-trimethyl-pyrano[3,2-a]carbazol |
| Molecular Formula | C₂₃H₂₅NO₂ |
| Molecular Weight | 359.45 g/mol |
| Appearance | Yellowish needles or powder |
| Melting Point | 168-170 °C |
| Boiling Point | 557.7 ± 50.0 °C (Predicted) |
| Solubility | Poorly soluble in water; Soluble in methanol, ethanol, chloroform, and other organic solvents. |
| pKa (Predicted) | Basic pKa: ~5.5-6.5 (due to the secondary amine in the carbazole ring) |
| LogP (Predicted) | 5.2 |
Experimental Protocols for Property Determination
The accurate experimental determination of physicochemical properties is a critical step in preclinical development. Standardized protocols ensure data reliability and reproducibility.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Methodology:
-
Sample Preparation: A small quantity of dry this compound is finely pulverized.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquefied (completion) are recorded. A narrow range (<2 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
Objective: To quantify the equilibrium concentration of this compound in a given solvent, a critical parameter for predicting bioavailability.
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The mixture is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment is performed in triplicate to ensure statistical validity.
Octanol-Water Partition Coefficient (LogP) Determination
Objective: To measure the lipophilicity of this compound, which is a key predictor of its ability to cross biological membranes.
Methodology:
-
Phase Pre-saturation: Equal volumes of n-octanol and water are mixed and allowed to separate to ensure mutual saturation.
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Compound Addition: A known quantity of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the this compound solution is combined with a known volume of the other pre-saturated phase. The mixture is agitated vigorously until equilibrium is reached (e.g., 24 hours).
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the aqueous and octanolic layers.
-
Quantification: The concentration of this compound in each phase is measured using a suitable analytical technique like HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Signaling Pathways and Experimental Workflow
This compound exerts its therapeutic effects by modulating key cellular signaling pathways. Its development follows a structured workflow from initial characterization to mechanistic studies.
Key Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory properties, primarily through the modulation of the intrinsic apoptotic pathway and inhibition of the NF-κB signaling cascade.[1][2]
Figure 1: Simplified signaling pathways modulated by this compound.
General In-Vitro Drug Development Workflow
The preclinical evaluation of a natural product like this compound follows a logical progression from basic characterization to detailed mechanistic and formulation studies.
Figure 2: A generalized workflow for the in-vitro evaluation of this compound.
References
- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Mahanimbidine: A Comprehensive Technical Guide to its Natural Sources, Geographical Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahanimbidine, a carbazole (B46965) alkaloid primarily found in the plant Murraya koenigii, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources and geographical distribution of this compound. It details the concentration of this bioactive compound in various parts of its primary plant source and presents comprehensive experimental protocols for its extraction and isolation. Furthermore, this guide elucidates a key signaling pathway modulated by this compound, offering insights into its mechanism of action at a cellular level. All quantitative data is summarized in structured tables for ease of reference, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.
Natural Sources and Geographical Distribution
The principal natural source of this compound is the curry leaf tree, Murraya koenigii (L.) Spreng., belonging to the Rutaceae family. This aromatic shrub or small tree is indigenous to India and is now cultivated in many other parts of the world, including Sri Lanka (formerly Ceylon), Burma, China, Australia, and the Pacific Islands.
This compound, along with other carbazole alkaloids, has been isolated from various parts of the Murraya koenigii plant, including the leaves, stem bark, and roots[1][2]. The concentration of these alkaloids can vary significantly based on the geographical location and the season of collection. Studies have indicated that Murraya koenigii plants grown in the southern regions of India tend to have higher concentrations of carbazole alkaloids[3][4].
While Murraya koenigii is the most well-documented source, the broader Murraya genus is known for producing a variety of carbazole alkaloids, and further research may identify other species containing this compound.
Quantitative Analysis of this compound and Related Alkaloids
The concentration of this compound and its related carbazole alkaloids in Murraya koenigii is influenced by geographical and environmental factors. While specific quantitative data for this compound is limited in the available literature, studies on the closely related and more abundant carbazole alkaloid, mahanimbine (B1675914), provide valuable insights into the typical yield from the plant.
One comprehensive study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) quantified eleven carbazole alkaloids in the leaves of Murraya koenigii from six different climatic zones in India. The concentration of mahanimbine was found to range from 0.492 to 5.399 mg/g of the leaf material[4]. Another study using a TLC-densitometry method reported that an ethyl acetate (B1210297) extract of leaf samples from Andhra Pradesh, India, contained the highest amount of mahanimbine, at 507.2 µg per gram of extract.
The following table summarizes the quantitative data available for key carbazole alkaloids in Murraya koenigii.
| Plant Part | Alkaloid | Concentration Range | Method of Analysis | Geographical Origin | Reference |
| Leaves | Mahanimbine | 0.492 - 5.399 mg/g | UPLC/MS/MS | Various climatic zones in India | |
| Leaves | Mahanimbine | 507.2 µg/g (in ethyl acetate extract) | TLC-Densitometry | Andhra Pradesh, India |
Note: This table includes data for mahanimbine as a proxy for the quantitative presence of carbazole alkaloids in Murraya koenigii due to the limited specific data for this compound.
Experimental Protocols
Extraction and Isolation of Carbazole Alkaloids (Adapted for this compound)
The following is a generalized protocol for the extraction and isolation of carbazole alkaloids from Murraya koenigii, which can be adapted for the specific isolation of this compound. This protocol is based on common methodologies reported in the literature for related compounds like mahanimbine.
3.1.1. Materials and Reagents
-
Dried and powdered plant material (leaves or stem bark of Murraya koenigii)
-
Solvents: Petroleum ether (60-80°C), Chloroform (B151607), Ethyl acetate, Methanol, n-hexane
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel 60 F254 TLC plates
-
Standard analytical grade reagents
3.1.2. Extraction Procedure
-
Soxhlet Extraction: A hydroalcoholic extract of the dried, powdered leaves of M. koenigii can be prepared using a Soxhlet apparatus. Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol) can be performed.
-
Solvent Partitioning: The crude extract is then subjected to successive partitioning with different solvents. For instance, a hydroalcoholic extract can be partitioned with petroleum ether, chloroform, ethyl acetate, and 1-butanol.
3.1.3. Isolation by Column Chromatography
-
The bioactive fraction (often the ethyl acetate or chloroform fraction) is concentrated under reduced pressure.
-
The concentrated fraction is then subjected to column chromatography over silica gel.
-
Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or n-hexane and gradually increasing the polarity with a solvent like chloroform or ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3.1.4. Purification and Identification
-
Fractions showing similar TLC profiles are pooled together.
-
The fraction containing the compound of interest is further purified by repeated column chromatography or preparative TLC.
-
The pure isolated compound is characterized using spectroscopic techniques such as UV, IR, Mass Spectrometry, and NMR to confirm its structure as this compound.
A visual representation of this experimental workflow is provided below.
Biological Activity and Signaling Pathways
This compound has been investigated for its anticancer properties. Research has shown that it can inhibit the proliferation of human pancreatic cancer cells by modulating key cellular signaling pathways.
Modulation of AKT/mTOR and STAT3 Signaling Pathways
A notable study demonstrated that Mahanimbine, a closely related carbazole alkaloid, exerts its anticancer effects on pancreatic cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of the AKT/mammalian Target of Rapamycin (mTOR) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. Mahanimbine was found to inhibit these pathways in Capan-2 and SW119 pancreatic cancer cell lines. The inhibition of these pathways ultimately leads to a decrease in cell proliferation and migration.
The diagram below illustrates the inhibitory effect of Mahanimbine on the AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells.
Conclusion
This compound, a carbazole alkaloid from Murraya koenigii, presents a promising area for further research in drug discovery and development. This guide has provided a comprehensive overview of its natural occurrence, geographical distribution, and methods for its isolation. The elucidation of its interaction with key cellular signaling pathways, such as the AKT/mTOR and STAT3 pathways, provides a foundation for understanding its potential therapeutic applications, particularly in oncology. Further quantitative studies on this compound across different geographical locations and plant parts, along with the development of optimized and standardized extraction protocols, are crucial next steps to fully harness the potential of this bioactive compound.
References
In Silico Modeling of Mahanimbidine: A Technical Guide to Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahanimbidine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico modeling provides a powerful and efficient approach to elucidate the interactions between this compound and its potential protein targets. This technical guide details the methodologies for conducting in silico analysis of this compound's binding to key protein targets and presents a hypothetical framework for interpreting the results. While comprehensive in silico studies on this compound are still emerging, this document serves as a blueprint for such investigations, providing researchers with the necessary protocols and conceptual frameworks to explore its therapeutic potential.
Introduction
This compound is a naturally occurring bioactive compound that has garnered significant interest in the scientific community. Its diverse pharmacological properties suggest that it may interact with multiple molecular targets within the cell, thereby modulating various signaling pathways implicated in disease. In silico techniques, such as molecular docking and molecular dynamics simulations, offer a time- and cost-effective means to predict and analyze these interactions at an atomic level. This guide outlines a systematic approach to computationally investigate the binding of this compound to plausible protein targets associated with its observed biological effects.
Potential Protein Targets for In Silico Analysis
Based on the known anticancer, anti-inflammatory, and neuroprotective activities of this compound and related carbazole alkaloids, a selection of plausible protein targets for in silico investigation is proposed.
Anticancer Targets
The anticancer activity of this compound suggests its potential interaction with proteins that regulate cell cycle, apoptosis, and signal transduction. Some of these potential targets include Cyclin-Dependent Kinases (CDKs), B-cell lymphoma 2 (Bcl-2) family proteins, and key kinases in oncogenic signaling pathways.
Anti-inflammatory Targets
Chronic inflammation is a key factor in many diseases. This compound's anti-inflammatory properties may stem from its interaction with enzymes like Cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB).
Neuroprotective Targets
In the context of neuroprotection, this compound might interact with enzymes such as Acetylcholinesterase (AChE) and proteins involved in neuro-inflammation and oxidative stress.
In Silico Modeling Workflow
A typical workflow for the in silico analysis of this compound's protein interactions involves several key steps, from target preparation to the analysis of simulation results.
Pharmacological Profiling of Mahanimbidine-Containing Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbidine, a carbazole (B46965) alkaloid primarily isolated from the leaves of Murraya koenigii (curry tree), has garnered significant scientific interest for its diverse pharmacological activities. While much of the in-depth mechanistic research has focused on the purified compound, crude extracts of Murraya koenigii, rich in this compound and other bioactive carbazole alkaloids, are also subjects of investigation for their therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profiling of these extracts, with a focus on their anti-cancer and anti-inflammatory properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular mechanisms to facilitate further research and drug development endeavors. It is important to note that the majority of detailed mechanistic and quantitative data available in the scientific literature pertains to purified this compound, which serves as a primary reference for understanding the potential activities of the crude extracts.
Extraction of this compound-Rich Crude Extract
A common method for obtaining a crude extract rich in this compound from Murraya koenigii leaves is through solvent extraction.
Experimental Protocol: Soxhlet Extraction
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Preparation of Plant Material : Fresh leaves of Murraya koenigii are collected, washed thoroughly with water, and shade-dried at room temperature. The dried leaves are then ground into a coarse powder.
-
Soxhlet Extraction :
-
A known quantity of the dried leaf powder (e.g., 50 g) is packed into a thimble.
-
The thimble is placed in a Soxhlet extractor.
-
The extraction is performed using a suitable solvent, such as methanol (B129727) or ethanol (B145695), for a period of 6-8 hours or until the solvent in the siphon tube becomes colorless.
-
-
Solvent Evaporation : The solvent is evaporated from the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying and Storage : The resulting crude extract is further dried in a desiccator to remove any residual solvent and stored at 4°C in an airtight container for future use.
Anti-Cancer Activity
This compound and crude extracts of Murraya koenigii have demonstrated significant anti-cancer effects across various cancer cell lines. The primary mechanisms include induction of cytotoxicity, apoptosis, and cell cycle arrest.
Cytotoxicity Profile
The cytotoxic effect is a primary indicator of anti-cancer potential, and it is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
| Cell Line | Compound/Extract | IC50 Value | Reference |
| Pancreatic Cancer | |||
| Capan-2 | Mahanimbine (B1675914) | 3.5 µM | [1][2] |
| SW1990 | Mahanimbine | 3.5 µM | [1][2] |
| HPAFII | Mahanimbine | 15 µM | [1] |
| BxPC3 | Mahanimbine | 48 µM | |
| CFPAC1 | Mahanimbine | 64 µM | |
| Normal Pancreatic Cells | Mahanimbine | 110 µM | |
| Breast Cancer | |||
| MCF-7 | Mahanimbine | 14 µM | |
| MDA-MB-231 | Mahanimbine | 21.5 µM | |
| T47D | Methanolic Extract of M. koenigii | 74.71 µg/mL | |
| Bladder Cancer | |||
| Human Bladder Cancer Cells | Mahanimbine | 32.5 µM | |
| Glioma | |||
| HS 683 | Mahanine | 7.5 µM | |
| Cervical Cancer | |||
| HeLa | Hexane Extract of M. koenigii | <1 µg/mL | |
| HeLa | Ethyl Acetate Extract of M. koenigii | <1 µg/mL | |
| HeLa | Methanol Extract of M. koenigii | 2.25 µg/mL |
-
Cell Seeding : Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment : Treat the cells with various concentrations of the crude this compound extract or purified mahanimbine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the extract/compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Capan-2 Pancreatic Cancer | 7 µM Mahanimbine for 24h | 56.3% | |
| SW1190 Pancreatic Cancer | 7 µM Mahanimbine for 24h | 73% | |
| Human Bladder Cancer | 100 µM Mahanimbine | ~75% | |
| PA1 Ovarian Cancer | MEFM2 Extract for 24h | ~50.7% | |
| OVCAR3 Ovarian Cancer | MEFM2 Extract for 24h | ~21.8% |
-
Cell Treatment : Plate cells in 6-well plates and treat with the desired concentration of the extract or compound for a specified time.
-
Cell Harvesting : Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, preventing cancer cells from proliferating.
| Cell Line | Treatment | Effect | Reference |
| Capan-2 Pancreatic Cancer | Mahanimbine | G0/G1 phase arrest | |
| SW1190 Pancreatic Cancer | Mahanimbine | G0/G1 phase arrest | |
| Human Bladder Cancer | Mahanimbine | Dose-dependent G0/G1 phase arrest | |
| HS 683 Glioma | Mahanine | G2/M phase arrest | |
| MCF-7 and MDA-MB-231 Breast Cancer | M. koenigii Leaf Extract | S phase arrest |
-
Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation : Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Cell Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Molecular Mechanisms of Action
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.
Intrinsic Apoptosis Pathway
This compound induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: this compound-induced intrinsic apoptosis pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of this compound's anti-cancer activity.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell proliferation and survival, and its inhibition by this compound contributes to its anti-cancer effects.
Caption: this compound-mediated inhibition of the STAT3 signaling pathway.
-
Protein Extraction : After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT, p-mTOR, mTOR, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
Anti-Inflammatory Activity
Crude extracts of Murraya koenigii have demonstrated notable anti-inflammatory properties.
In Vitro Anti-Inflammatory Profile
| Assay | Extract | IC50 Value / % Inhibition | Reference |
| Albumin Denaturation Inhibition | Ethanolic Extract | IC50 = 300 µg/mL | |
| Albumin Denaturation Inhibition | Ethanolic Extract | 88% inhibition at 500 µg/mL | |
| HRBC Membrane Stabilization | Leaf Extract | 69.15% stabilization at 1000 µg/mL | |
| Protein Denaturation Inhibition | Leaf Extract | 85.35% inhibition at 800 µg/mL |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation : Prepare a reaction mixture consisting of 2.8 mL of phosphate-buffered saline (pH 6.4), 0.2 mL of egg albumin, and 2 mL of various concentrations of the crude extract.
-
Incubation : Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heating : Heat the mixtures at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement : After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation : The percentage of inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Conclusion and Future Directions
The pharmacological profiling of this compound and crude extracts of Murraya koenigii reveals significant potential, particularly in the realms of oncology and anti-inflammatory research. The data strongly suggest that this compound is a potent bioactive compound that induces cancer cell death through the modulation of key signaling pathways, including the intrinsic apoptosis pathway, and the PI3K/AKT/mTOR and STAT3 signaling cascades. While crude extracts also exhibit promising cytotoxic and anti-inflammatory activities, a direct correlation of these effects to their this compound content requires further quantitative analysis.
Future research should focus on:
-
Standardization of Crude Extracts : Developing standardized crude extracts with a defined concentration of this compound and other key carbazole alkaloids to ensure reproducibility of pharmacological studies.
-
In-depth Mechanistic Studies of Crude Extracts : Elucidating the synergistic or antagonistic effects of the various phytochemicals present in the crude extracts.
-
In Vivo Efficacy and Safety : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of both purified this compound and standardized crude extracts in preclinical animal models.
-
Bioavailability and Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, both in its pure form and within the context of the crude extract, to optimize its therapeutic delivery.
This technical guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound-containing extracts. The detailed protocols and summarized data serve as a valuable resource for designing and executing further investigations into this promising natural product.
References
- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Methodological & Application
Mahanimbidine as a Fluorescent Probe for Cellular Imaging: An Assessment of Current Evidence
Initial investigations into the scientific literature have revealed no direct evidence to support the use of Mahanimbidine as an intrinsic fluorescent probe for cellular imaging. Extensive searches for its photophysical properties, such as fluorescence excitation and emission spectra, quantum yield, and applications in fluorescence microscopy, did not yield any specific data. Therefore, the premise of using this compound directly as a fluorescent probe for cellular imaging is not supported by currently available scientific information.
While this compound is a well-studied carbazole (B46965) alkaloid with various reported biological activities, its intrinsic fluorescence suitable for cellular imaging applications has not been documented. A suitable fluorescent probe for cellular imaging typically possesses strong absorption at a specific wavelength, a high fluorescence quantum yield (efficiency of converting absorbed light into emitted light), significant Stokes shift (separation between absorption and emission maxima to reduce signal overlap), photostability, and low cytotoxicity.
For researchers interested in the broader field of using natural products as fluorescent probes, this document provides a generalized framework, including application notes and protocols that can be adapted for natural products that do exhibit favorable fluorescent properties.
General Application Notes for Natural Product-Based Fluorescent Probes
The use of natural products as fluorescent probes is a growing area of interest, offering novel scaffolds for cellular imaging. The following sections outline the general data and protocols required to validate and utilize a new natural product as a fluorescent probe.
Data Presentation: Key Properties of a Hypothetical Fluorescent Natural Product
The following table summarizes the kind of quantitative data that is essential for characterizing a novel natural product-based fluorescent probe. The values provided are for a hypothetical compound, "Natur-Fluor X," for illustrative purposes.
| Property | Value | Conditions |
| Photophysical Properties | ||
| Excitation Maximum (λex) | 488 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Emission Maximum (λem) | 525 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | In PBS at λex |
| Fluorescence Quantum Yield (ΦF) | 0.35 | Relative to Fluorescein (B123965) (ΦF = 0.95) |
| Stokes Shift | 37 nm | |
| Photostability | 50% intensity retained after 5 min | Continuous illumination at 10 W/cm² |
| Biological Properties | ||
| Cytotoxicity (IC50) | > 100 µM | 24-hour incubation in HeLa cells (MTT assay) |
| Cellular Uptake Efficiency | 80% of cells show fluorescence | 10 µM probe, 30 min incubation at 37°C |
| Subcellular Localization | Mitochondria | Co-localization with MitoTracker Red |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments involved in the evaluation and use of a novel natural product fluorescent probe.
Protocol 1: Characterization of Photophysical Properties
-
Sample Preparation: Prepare a stock solution of the natural product in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a concentration where the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
Absorbance and Emission Spectra:
-
Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λex).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λex, to identify the emission maximum (λem).
-
-
Quantum Yield Determination:
-
Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission wavelengths (e.g., fluorescein or rhodamine).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Photostability Assessment:
-
Prepare a sample of the probe in solution or loaded into cells.
-
Continuously illuminate the sample with the excitation light source on a fluorescence microscope.
-
Acquire images at regular time intervals and measure the decrease in fluorescence intensity over time.
-
Protocol 2: Cellular Imaging and Localization
-
Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading:
-
Prepare a working solution of the natural product probe in pre-warmed cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.
-
Co-localization (Optional): To determine the subcellular localization, incubate the cells with a commercially available organelle-specific fluorescent marker (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus) following the manufacturer's protocol, either simultaneously with or after loading the natural product probe.
-
Fluorescence Microscopy:
-
Mount the coverslip or dish onto the stage of a fluorescence microscope.
-
Image the cells using the appropriate excitation and emission filter sets for the natural product probe and any co-localization dyes.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the natural product probe for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the use of natural products as fluorescent probes.
Application Notes and Protocols for In Vitro Cytotoxicity Assays with Mahanimbidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbidine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaves), has demonstrated significant anticancer properties in preclinical studies.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1][3][4] These application notes provide detailed protocols for establishing in vitro cytotoxicity assays to evaluate the therapeutic potential of this compound. The described methods include the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for cytotoxicity, and annexin (B1180172) V/propidium iodide (PI) staining for apoptosis detection.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₅NO | |
| Molecular Weight | 331.4 g/mol | |
| Class | Carbazole Alkaloid | |
| Appearance | Solid | |
| Melting Point | 94 - 95 °C |
Summary of this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Bladder Cancer Cells | Bladder Cancer | 32.5 | |
| Capan-2 | Pancreatic Cancer | 3.5 | |
| SW1190 | Pancreatic Cancer | 3.5 | |
| MCF-7 | Breast Cancer | 14 | |
| HS 683 | Glioma | 7.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., MCF-7, Capan-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and a vehicle control, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Assay)
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound has been reported to modulate the AKT/mTOR and STAT3 signaling pathways, leading to the induction of apoptosis. It also affects the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.
Caption: this compound's proposed mechanism of inducing apoptosis.
References
- 1. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:25488-37-3 | Chemsrc [chemsrc.com]
- 3. Anticancer effects of Mahanimbine alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mahanimbidine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbidine is a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine and culinary practices. Preliminary studies have suggested its potential as an anti-cancer agent, highlighting the need for robust analytical methods to support pharmacokinetic and toxicokinetic studies. This document provides a detailed application note and a proposed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Disclaimer: As of the date of this document, no validated analytical method for the quantification of this compound in plasma has been published in the peer-reviewed literature. The following protocol is a proposed method based on the physicochemical properties of this compound and established LC-MS/MS methodologies for the analysis of small molecules in biological matrices. This method will require validation by the end-user to ensure it meets the specific requirements of their research.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for the development of an effective analytical method.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₅NO | [1] |
| Molecular Weight | 331.45 g/mol | [1] |
| Chemical Structure | Terpenoid Alkaloid | [1] |
| CAS Number | 25488-37-3 | [1] |
Proposed Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in plasma due to its high sensitivity, specificity, and wide dynamic range.[2]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
Protocol:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar carbazole alkaloid or a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions (Proposed)
The following are proposed starting conditions for the chromatographic separation of this compound. Optimization will be necessary.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Proposed)
Mass spectrometric conditions should be optimized by infusing a standard solution of this compound.
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ = m/z 332.2 |
| Product Ions (Q3) | To be determined by direct infusion and collision-induced dissociation (CID) of the parent ion. |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables provide a template for summarizing the validation data.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | e.g., 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | e.g., 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low QC | e.g., 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | e.g., 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | e.g., 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | e.g., 3 | To be determined | To be determined |
| High QC | e.g., 800 | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from plasma.
Potential Metabolic Pathways
The metabolic fate of this compound has not been extensively studied. Xenobiotics typically undergo Phase I and Phase II metabolism to increase their water solubility and facilitate excretion.
Caption: General xenobiotic metabolic pathway.
Conclusion
The proposed LC-MS/MS method provides a starting point for the development of a validated assay for the quantification of this compound in plasma. Successful validation of this method will be instrumental in advancing the preclinical and clinical development of this compound as a potential therapeutic agent. Researchers are encouraged to use this document as a guide and to perform the necessary optimizations and validation experiments to ensure the reliability and accuracy of their results.
References
Application Notes and Protocols for Mahanimbidine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbidine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has garnered significant interest for its diverse pharmacological properties, including its potential as an antimicrobial agent.[1][2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial susceptibility of this compound against various pathogens. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are supplemented with available data on this compound's activity.
Data Presentation: Antimicrobial Activity of this compound
Quantitative data on the antimicrobial efficacy of this compound against several antibiotic-resistant clinical pathogens are summarized below. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are crucial indicators of antimicrobial potency.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) |
| Staphylococcus aureus | 210P JTU | 25.0 | 100.0 | 16.0 ± 0.5 |
| Pseudomonas aeruginosa | ATCC 25619 | 175.0 | 500.0 | 12.5 ± 0.5 |
| Klebsiella pneumoniae | SR1-TU | 125.0 | 250.0 | 18.5 ± 0.5 |
| Escherichia coli | NI23 JTU | 175.0 | 500.0 | - |
| Streptococcus pneumoniae | SR16677-PRSP | 25.0 | 100.0 | - |
Data sourced from a study on the biological activity of carbazole alkaloids from Murraya koenigii.[3] The inhibition zone diameter was not reported for all tested bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in growth medium)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Positive control (bacterial suspension without this compound)
-
Negative control (sterile broth)
-
Microplate reader or visual inspection
Protocol:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar - MHA)
-
Sterile micropipette and tips
-
Spreader or inoculating loop
Protocol:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plates (i.e., a ≥99.9% reduction in the initial inoculum).
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as this compound and a conventional antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.
Materials:
-
This compound stock solution
-
Second antimicrobial agent (e.g., a conventional antibiotic) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium
-
Standardized bacterial inoculum
Protocol:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
-
Inoculation:
-
Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Agent B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Mechanism of Action: Postulated Signaling Pathway
While the precise antimicrobial signaling pathway of this compound is not yet fully elucidated, its chemical structure as a carbazole alkaloid with a terpene moiety suggests a potential mechanism involving the disruption of the bacterial cell membrane.[3] Terpenoids are known to interact with and disrupt the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
References
Application Notes and Protocols for Mahanimbidine-Based Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahanimbidine, a carbazole (B46965) alkaloid derived from the leaves of Murraya koenigii (curry leaf tree), has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is, however, hampered by its poor aqueous solubility, which limits its bioavailability and clinical application. To overcome this challenge, the formulation of this compound into nanoparticle-based drug delivery systems presents a promising strategy. Encapsulating this compound within a polymeric matrix can enhance its solubility, provide controlled release, and enable targeted delivery to tumor tissues.
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use, making it an ideal candidate for this application.[1] The following sections detail the synthesis, characterization, and in vitro evaluation of these nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Blank PLGA Nanoparticles | This compound-PLGA Nanoparticles |
| Particle Size (nm) | 150 ± 10 | 180 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.20 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 | -20 ± 5 |
| Encapsulation Efficiency (%) | N/A | 90 ± 5 |
| Drug Loading (%) | N/A | 9 ± 1 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro this compound Release from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 2 | 15 ± 3 |
| 6 | 35 ± 5 |
| 12 | 60 ± 7 |
| 24 | 85 ± 8 |
| 48 | 95 ± 5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the formulation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique, a method well-suited for encapsulating hydrophobic drugs.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 15,000-25,000)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm on a magnetic stirrer. After complete addition, sonicate the mixture on ice for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are crucial for predicting the in vivo behavior of the nanoparticles.[2]
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size and PDI.
-
Use the same instrument in electrophoretic light scattering mode to measure the zeta potential.
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.[3]
-
Weigh a known amount of lyophilized this compound-PLGA nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a known volume of a solvent compatible with UV-Vis spectroscopy (e.g., methanol).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
-
Calculate the concentration of this compound using a standard curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol determines the rate at which this compound is released from the PLGA nanoparticles over time, which is important for predicting its therapeutic window. The dialysis method is commonly employed for this purpose.
Materials:
-
This compound-PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 10 mg of this compound-PLGA nanoparticles in 2 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).
-
Incubate the beaker at 37°C in a shaking incubator at 100 rpm.
-
At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for this compound content using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cell Culture and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.
Materials:
-
Human cancer cell line (e.g., pancreatic cancer cells Capan-2 or SW119)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-PLGA nanoparticles
-
Blank PLGA nanoparticles
-
Free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free this compound, this compound-PLGA nanoparticles, and blank PLGA nanoparticles. Include untreated cells as a control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 5: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on key signaling pathways involved in cancer progression, such as the AKT/mTOR and STAT3 pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Workflow for this compound-PLGA Nanoparticle Synthesis.
Caption: this compound's Proposed Mechanism of Action in Cancer Cells.
References
Application of Mahanimbidine as a Natural Insecticide in Agriculture: Information Not Available
A comprehensive review of scientific literature and agricultural databases reveals a significant lack of information regarding the application of Mahanimbidine as a natural insecticide in agriculture. Despite extensive searches for its insecticidal properties, mechanism of action, toxicity against agricultural pests, and relevant experimental protocols, no specific data or research studies were identified.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or diagrams related to the insecticidal use of this compound at this time. The scientific community has not published research on this specific application, preventing the creation of the requested detailed documentation for researchers, scientists, and drug development professionals.
General principles and methodologies for testing natural compounds for insecticidal activity are well-established in the field of agricultural science. These typically involve a series of standardized bioassays to determine a compound's efficacy and safety. Below is a generalized overview of the types of experiments that would be necessary to evaluate a novel compound like this compound for its potential as a natural insecticide.
General Experimental Workflow for Evaluating a Novel Natural Insecticide
This workflow represents a standard approach in the field.
Hypothetical Signaling Pathway Targeted by Insecticides
Many natural and synthetic insecticides target specific signaling pathways in insects. A common target is the nervous system, for example, by disrupting neurotransmitter signaling. The diagram below illustrates a simplified, hypothetical signaling pathway that could be a target for an insecticide. Note: This is a generalized representation and is not based on any known effect of this compound.
Without specific research on this compound, any further detail would be speculative and not suitable for the intended audience of researchers and scientists. Further investigation into the biological activities of this compound would be required to determine if it possesses any insecticidal properties that warrant the development of agricultural applications.
Troubleshooting & Optimization
Navigating the Synthesis of Mahanimbidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of Mahanimbidine, a carbazole (B46965) alkaloid with significant biological activity, presents a series of challenges that require careful consideration and optimization of reaction conditions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the key reaction steps that are often employed.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Fischer indole (B1671886) synthesis of the carbazole core | 1. Incomplete formation of the phenylhydrazone intermediate.2. Decomposition of the phenylhydrazine (B124118) or hydrazone under harsh acidic conditions.3. Unfavorable equilibrium for the[1][1]-sigmatropic rearrangement.4. Steric hindrance from bulky substituents. | 1. Ensure anhydrous conditions and use a slight excess of the ketone or aldehyde. Monitor the reaction by TLC or LC-MS to confirm hydrazone formation before proceeding.2. Use milder acid catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) instead of strong mineral acids. Optimize reaction temperature and time to minimize degradation.3. Employ a higher boiling point solvent to drive the reaction towards the product. The choice of acid catalyst can also influence the rearrangement.4. If possible, consider a synthetic route with less sterically demanding precursors. |
| Formation of multiple regioisomers during electrophilic substitution (e.g., Vilsmeier-Haack formylation) | The carbazole ring has multiple reactive positions, leading to a mixture of products. | 1. Employ directing groups on the carbazole nucleus to favor substitution at the desired position.2. Carefully control the reaction temperature; lower temperatures often lead to higher regioselectivity.3. Use a less reactive formylating agent or a milder Lewis acid catalyst. |
| Low conversion in the cyclization to form the pyran ring | 1. Steric hindrance preventing the intramolecular reaction.2. Low reactivity of the participating functional groups. | 1. Use a catalyst that can overcome steric barriers, such as a transition metal catalyst.2. Activate the relevant functional groups. For example, convert a hydroxyl group to a better leaving group for an intramolecular etherification. |
| Difficulty in purification of the final product | 1. Presence of closely related side-products or unreacted starting materials.2. Poor solubility of this compound in common chromatography solvents. | 1. Utilize high-performance liquid chromatography (HPLC) with a suitable column and solvent system for separation.2. Recrystallization from an appropriate solvent system can be an effective purification method. A solvent screen is recommended to find the optimal conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for constructing the carbazole core of this compound?
A1: The Fischer indole synthesis is a widely used and classical method for the synthesis of the carbazole skeleton. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.
Q2: I am observing significant byproduct formation during the Fischer indole synthesis. What are the likely side reactions?
A2: Common side reactions include the formation of isomeric indoles, cleavage of the N-N bond in the hydrazone leading to aniline (B41778) and ketone/aldehyde fragments, and polymerization of starting materials or intermediates under strong acid conditions. Careful control of temperature and the choice of a milder acid catalyst can help minimize these side reactions.
Q3: My Vilsmeier-Haack formylation is giving a low yield. What can I do to improve it?
A3: Low yields in the Vilsmeier-Haack reaction on carbazoles can be due to the deactivation of the ring by certain substituents or steric hindrance. Ensure that the Vilsmeier reagent (formed from POCl₃ and DMF) is freshly prepared. Increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve the yield, but be mindful of potential side reactions.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes. Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should also be handled with extreme care. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Experimental Protocols
While a complete step-by-step synthesis of this compound is highly dependent on the chosen synthetic route, the following provides a generalized methodology for a key transformation.
Generalized Protocol for Fischer Indole Synthesis of a Carbazole Intermediate
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Add the corresponding cyclohexanone (B45756) derivative (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone.
-
-
Cyclization:
-
Add the acid catalyst (e.g., a catalytic amount of sulfuric acid, or a larger quantity of a weaker acid like acetic acid which can also serve as the solvent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Typical reaction times can range from a few hours to overnight, depending on the substrates and catalyst used.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the product precipitates.
-
Collect the crude product by vacuum filtration and wash it with water.
-
Purify the crude carbazole derivative by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
-
Visualizing the Workflow
Experimental Workflow for Carbazole Synthesis
Caption: A generalized workflow for the synthesis of a carbazole intermediate via the Fischer indole synthesis.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: A troubleshooting flowchart for addressing low yields in the Fischer indole synthesis of carbazoles.
References
How to improve the stability of Mahanimbidine in aqueous solutions
Technical Support Center: Mahanimbidine Stability
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears unstable in my aqueous buffer. What are the likely causes?
A1: this compound, like many complex organic molecules, can be susceptible to degradation in aqueous environments. The primary factors influencing its stability are pH, exposure to light, temperature, and dissolved oxygen.[1][2] Instability may manifest as precipitation (due to low solubility), or chemical degradation, which can result in a loss of potency or the appearance of degradation products. Acidic or basic conditions can catalyze hydrolysis, while light can induce photodegradation.[3][4]
Q2: What is the first step I should take to investigate the stability of my this compound solution?
A2: The recommended first step is to conduct a forced degradation study.[5] This involves exposing the this compound solution to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to rapidly identify its primary degradation pathways. This information is crucial for developing an effective stabilization strategy.
Q3: How can I improve the poor aqueous solubility of this compound?
A3: Low aqueous solubility is a common challenge. Several formulation strategies can enhance solubility:
-
Use of Co-solvents: Preparing a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous medium can be effective for in vitro experiments.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with significantly improved water solubility and stability.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the solution can increase the concentration of its more soluble ionized form.
-
Nanoformulations: Advanced techniques like creating amorphous solid dispersions or nanoparticles can also enhance solubility.
Q4: Can cyclodextrins also improve the chemical stability of this compound?
A4: Yes. By encapsulating the this compound molecule within its hydrophobic core, the cyclodextrin acts as a protective barrier. This shielding reduces the molecule's exposure to the aqueous environment, thereby inhibiting degradation pathways like hydrolysis and protecting it from light.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Precipitate forms after diluting stock solution into aqueous buffer. | Low aqueous solubility of this compound. | 1. Increase the proportion of co-solvent if experimentally permissible.2. Utilize a cyclodextrin (e.g., HP-β-CD) to form a soluble inclusion complex.3. Adjust the pH of the buffer to a range where this compound is more soluble. |
| Solution changes color or potency decreases over a short time, even when protected from light. | pH-driven degradation (hydrolysis) or oxidation. | 1. Optimize the pH of the solution using a suitable buffer system (e.g., citrate, phosphate). An acidic to neutral pH is often preferable for stability.2. Prepare solutions fresh before each experiment.3. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. |
| Degradation occurs rapidly when solutions are exposed to ambient light. | Photodegradation. | 1. Conduct all experiments under low-light conditions or using amber-colored glassware/tubes.2. Store all stock and working solutions in containers that protect from light.3. Consider formulation strategies like cyclodextrin encapsulation, which can offer some photoprotection. |
| Increased degradation is observed at higher experimental temperatures (e.g., 37°C). | Thermal degradation. | 1. If possible, perform short-term experiments at lower temperatures.2. Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C).3. Formulation with stabilizing excipients like cyclodextrins can enhance thermal stability. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for identifying the degradation pathways of this compound. An appropriate analytical method (e.g., HPLC-UV) capable of separating the parent compound from its degradation products must be established first.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute this stock to a known concentration in various aqueous solutions as described below.
-
Acid Hydrolysis: Dilute the stock in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze.
-
Base Hydrolysis: Dilute the stock in 0.1 M NaOH. Incubate at room temperature, monitoring at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to typically faster degradation. Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Dilute the stock in a 3-6% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature and analyze at set time points (e.g., 1, 4, 8, 24 hours).
-
Thermal Degradation: Dilute the stock in a neutral pH buffer (e.g., pH 7.0). Store samples at an elevated temperature (e.g., 70°C) and in a refrigerator (4°C) as a control. Analyze at set time points.
-
Photodegradation: Dilute the stock in a neutral pH buffer. Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample protected from light. Analyze both samples.
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This study determines the stoichiometry and stability constant of the this compound-cyclodextrin complex, which helps in optimizing the formulation.
Methodology:
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 15 mM HP-β-CD).
-
Equilibration: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials.
-
Shaking: Seal the vials and shake them at a constant temperature (e.g., 25°C) in a shaker bath until equilibrium is reached (typically 24-72 hours).
-
Sampling & Analysis: After reaching equilibrium, filter the solutions through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove the undissolved solid.
-
Quantification: Determine the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Plotting: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram indicates the type of complex formed and allows for the calculation of the stability constant (Ks).
Visual Guides
Caption: Workflow for investigating and improving the stability of a compound in aqueous solution.
Caption: Mechanism of this compound stabilization and solubilization via cyclodextrin encapsulation.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
Mahanimbidine Extraction: Technical Support & Troubleshooting
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during Mahanimbidine extraction and purification from Murraya koenigii.
Part 1: Troubleshooting Low Crude Extract Yield
Issues at this stage typically relate to the raw material or the extraction process itself.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low crude extract yield from Murraya koenigii leaves?
A1: A low yield of crude extract is often traced back to several key factors:
-
Plant Material Quality: The concentration of bioactive compounds can vary based on the age of the plant, harvesting season, and post-harvest handling. Improperly dried or stored leaves can lead to degradation of target compounds.
-
Suboptimal Solvent Selection: The choice of solvent is critical for efficiently solubilizing this compound. Methanol (B129727) has been shown to produce a high percentage yield of crude extract from M. koenigii leaves due to its high polarity.[1]
-
Inefficient Extraction Method: Simple maceration may be less efficient than continuous methods like Soxhlet extraction or modern techniques such as ultrasound-assisted extraction (UAE).[2]
-
Inadequate Extraction Parameters: Factors like temperature, extraction time, and the solvent-to-solid ratio have a significant impact on yield and must be optimized.[3][4][5]
Q2: Which solvent is most effective for extracting compounds from Murraya koenigii?
A2: The polarity of the solvent plays a crucial role. Studies show that methanol is highly effective for extracting a broad range of phytochemicals from M. koenigii leaves, often resulting in the highest crude extract yield compared to ethanol (B145695) and acetone (B3395972). One study found a 21.42% crude yield with methanol, compared to 11.66% with ethanol and 6.50% with acetone using maceration. For extracting specific classes of compounds, solvent mixtures (e.g., aqueous ethanol) may be optimal.
Q3: How does the extraction method affect the overall yield?
A3: The extraction method significantly impacts efficiency.
-
Maceration: A simple but often time-consuming method that may result in lower yields compared to other techniques.
-
Soxhlet Extraction: A continuous reflux method that is generally more efficient than maceration, leading to higher yields in less time.
-
Modern Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in significantly shorter times by using energy to disrupt plant cell walls and enhance mass transfer.
Troubleshooting Guide: Low Crude Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Material is not sufficiently dried or finely ground. | Ensure leaves are thoroughly dried at a low temperature (40-50°C) to a constant weight. Grind the material into a uniform, fine powder to maximize the surface area for solvent contact. |
| 2. Ineffective Solvent: The solvent's polarity may be mismatched for this compound (a carbazole (B46965) alkaloid). | Use a polar solvent like methanol or ethanol, which are effective for extracting alkaloids. Methanol has demonstrated superior crude extract yields from M. koenigii. Consider using aqueous mixtures (e.g., 50-80% ethanol) as they can enhance the extraction of certain polyphenols and may improve overall yield. | |
| 3. Suboptimal Extraction Parameters: Extraction time is too short, temperature is too low, or the solvent-to-solid ratio is insufficient. | Time: For maceration, allow 48-72 hours. For Soxhlet, extract for 6-8 hours or until the solvent runs clear. Temperature: Higher temperatures can increase solubility and efficiency, but excessive heat can degrade thermolabile compounds. For maceration, room temperature is standard, while Soxhlet operates at the solvent's boiling point. Solvent-to-Solid Ratio: Use a higher ratio (e.g., 1:10 or 1:20 w/v) to ensure complete immersion of the plant material and create a favorable concentration gradient for mass transfer. | |
| 4. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be powerful enough. | Consider switching to a more robust method. Soxhlet extraction is more efficient than maceration. For even higher efficiency and reduced extraction times, explore Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). |
Part 2: Troubleshooting Low Pure this compound Yield After Purification
A good crude extract yield followed by a low final yield often points to issues during the purification process, most commonly column chromatography.
Frequently Asked Questions (FAQs)
Q1: My crude extract yield was high, but I lost most of the compound during column chromatography. What happened?
A1: This is a common issue when purifying alkaloids like this compound. Potential causes include:
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Compound Degradation on Column: this compound is a carbazole alkaloid, which contains a basic nitrogen atom. Standard silica (B1680970) gel is acidic and can cause strong, irreversible binding or degradation of such basic compounds, leading to significant yield loss.
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Inappropriate Mobile Phase: The solvent system (mobile phase) may not have the correct polarity to effectively separate this compound from other compounds, leading to poor resolution and co-elution.
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Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping bands and poor separation.
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Incorrect Fraction Collection: Fractions containing the target compound may be inadvertently discarded if monitoring (e.g., by TLC) is not performed carefully.
Q2: Is silica gel the right stationary phase for purifying this compound?
A2: While widely used, the acidic nature of silica gel can be problematic for basic alkaloids. This can cause streaking, poor separation, and yield loss. Alternatives to consider are:
-
Deactivated Silica: Treating silica gel with a base (e.g., triethylamine) added to the mobile phase can neutralize the acidic silanol (B1196071) groups.
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Alumina (B75360): Neutral or basic alumina can be a better choice for separating basic compounds.
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Amine-Functionalized Silica: This is a specialty phase that provides a basic surface, often leading to better peak shape and recovery for amines.
Q3: How can I prevent this compound from degrading during the entire process?
A3: Carbazole alkaloids can be sensitive to heat, light, and pH.
-
Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to keep temperatures low (ideally below 50°C).
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pH: Maintain a neutral or slightly acidic pH during aqueous extraction steps to ensure stability. During purification of the free base, avoid highly acidic conditions.
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Light: Protect the extracts and purified fractions from direct light, as some alkaloids are photosensitive.
Troubleshooting Guide: Low Purity/Yield After Chromatography
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pure this compound | 1. Irreversible Adsorption/Degradation on Silica Gel: The acidic nature of silica binds strongly to the basic alkaloid. | Option A: Add a competing base (e.g., 0.1-1% triethylamine (B128534) or ammonia) to your mobile phase to neutralize the silica surface. Option B: Switch the stationary phase to neutral alumina, which is more suitable for basic compounds. |
| 2. Poor Separation/Resolution: The mobile phase polarity is not optimized, causing compounds to elute too quickly or too slowly. | Develop a suitable solvent gradient using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform (B151607), or acetone). | |
| 3. Column Overloading: Too much crude sample was loaded relative to the amount of stationary phase. | As a general rule, use a mass ratio of stationary phase to crude extract of at least 30:1 to 100:1 for effective separation. | |
| 4. Sample Precipitation on Column: The solvent used to dissolve and load the sample is too weak (non-polar), causing the compound to crash out at the top of the column. | Dissolve the crude extract in a minimal amount of a slightly more polar solvent (like dichloromethane (B109758) or the initial mobile phase) to ensure it remains soluble before loading it onto the column. Alternatively, use the "dry loading" method where the extract is adsorbed onto a small amount of silica gel before being added to the column. | |
| 5. Incorrect Fraction Collection: Fractions containing this compound are being missed or mixed with impure fractions. | Collect smaller, more numerous fractions. Monitor the elution process closely using TLC to identify which fractions contain the pure compound before combining them. |
Data Presentation Tables
Table 1: Comparison of Extraction Methods & Solvents for Murraya koenigii Leaves
| Extraction Method | Solvent | Crude Extract Yield (%) | Reference |
| Maceration | Methanol (96%) | 21.42% | |
| Maceration | Ethanol (95%) | 11.66% | |
| Maceration | Acetone (99%) | 6.50% | |
| Maceration | Ethanol (50%) | Not specified, but gave highest TPC | |
| Soxhlet | Petroleum Ether then Ethanol | Not specified for this compound |
Note: Yields can vary significantly based on plant material and specific experimental conditions.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
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Preparation: Weigh 50 g of finely powdered, dried Murraya koenigii leaves and place them inside a cellulose (B213188) thimble.
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Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. Fill a 500 mL round-bottom flask with 300 mL of methanol. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the flask using a heating mantle to initiate solvent boiling and reflux. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear, indicating that extraction is largely complete.
-
Concentration: After extraction, allow the apparatus to cool. Recover the methanol using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain the crude extract.
-
Storage: Store the crude extract in a sealed, light-protected container at 4°C until purification.
Protocol 2: Purification by Alumina Column Chromatography
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Column Packing: Prepare a slurry of neutral alumina (150 g) in petroleum ether. Pour the slurry into a glass column (e.g., 60cm x 4cm) and allow it to pack under gravity, draining the excess solvent. Gently tap the column to ensure uniform packing and remove air bubbles. Add a thin layer of sand on top to protect the adsorbent surface.
-
Sample Loading: Dissolve 1 g of the crude extract in a minimal volume of chloroform or the initial mobile phase. Carefully load this solution onto the top of the column.
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Elution: Begin elution with a non-polar solvent like petroleum ether. Gradually increase the solvent polarity by introducing benzene (B151609) and then chloroform in a stepwise or gradient manner.
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Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
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Monitoring: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 8:2) to identify the fractions containing this compound.
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Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to yield purified this compound.
Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: Workflow for this compound extraction and purification.
Diagram 2: Troubleshooting Low Yield in this compound Extraction
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Extraction Parameters of Anthocyanin Compounds and Antioxidant Properties from Red Grape (Băbească neagră) Peels [mdpi.com]
Technical Support Center: HPLC Analysis of Mahanimbidine Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of High-Performance Liquid Chromatography (HPLC) analysis of Mahanimbidine purity. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent. | 1. Dissolve the this compound sample in the mobile phase. |
| 2. Column overload. | 2. Reduce the injection volume or dilute the sample. | |
| 3. Presence of active sites on the column. | 3. Use a mobile phase additive like triethylamine (B128534) (0.1%) to mask silanol (B1196071) groups.[1] | |
| 4. Column degradation. | 4. Flush the column with a strong solvent or replace the column if necessary. | |
| Poor Resolution | 1. Inappropriate mobile phase composition. | 1. Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., Methanol (B129727) or Acetonitrile) to the aqueous phase. |
| 2. Flow rate is too high or too low. | 2. Adjust the flow rate. A common starting point is 1.2 mL/min.[1] | |
| 3. Unsuitable column. | 3. Ensure the use of a suitable C18 column. | |
| Baseline Drift or Noise | 1. Contaminated mobile phase. | 1. Prepare fresh mobile phase using HPLC-grade solvents and filter before use. |
| 2. Air bubbles in the system. | 2. Degas the mobile phase and purge the pump. | |
| 3. Detector lamp issue. | 3. Allow the detector lamp to warm up properly or replace it if necessary. | |
| 4. Column temperature fluctuations. | 4. Use a column oven to maintain a constant temperature. | |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. | 1. Ensure accurate and consistent preparation of the mobile phase for each run. |
| 2. Pump malfunction (inconsistent flow rate). | 2. Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| 3. Column equilibration is insufficient. | 3. Equilibrate the column with the mobile phase for a sufficient time before injection. | |
| Ghost Peaks | 1. Contamination in the injector or column. | 1. Clean the injector and flush the column with a strong solvent. |
| 2. Carryover from a previous injection. | 2. Run a blank injection to check for carryover. | |
| 3. Impurities in the mobile phase. | 3. Use high-purity solvents and freshly prepared mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound purity analysis?
A1: Based on methods developed for the closely related carbazole (B46965) alkaloid, Mahanimbine, a good starting point is a reversed-phase HPLC method using a C18 column.[1] A suggested mobile phase is a mixture of methanol and 0.1% triethylamine in water (e.g., 93:7 v/v) with a flow rate of 1.2 mL/min and UV detection at 254 nm.[1]
Q2: How can I prepare my this compound sample for HPLC analysis?
A2: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, preferably the mobile phase, to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q3: What are forced degradation studies and why are they important for purity analysis?
A3: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1] These studies are crucial for developing a stability-indicating HPLC method that can separate the intact drug from its degradation products, thus ensuring an accurate assessment of purity.
Q4: How do I validate the developed HPLC method for this compound?
A4: Method validation should be performed according to ICH guidelines and typically includes the evaluation of the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Accuracy: The closeness of the test results to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Standard HPLC Method for Carbazole Alkaloids (Adapted for this compound)
This protocol is based on a validated method for Mahanimbine and serves as a starting point for this compound analysis.
1. Chromatographic Conditions:
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Column: Agilent ZORBAX Bonus RP C18 (250 x 4.6 mm, 5 µm) or equivalent.
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Mobile Phase: Methanol: 0.1% Triethylamine in water (93:7 v/v).
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Flow Rate: 1.2 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient (or controlled at 25 °C).
2. Standard Solution Preparation:
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Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.
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From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 4, 8, 12, 16, 20, 24 µg/mL) by diluting with the mobile phase.
3. Sample Solution Preparation:
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Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration within the linear range of the standard curve.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Identify the this compound peak based on the retention time of the standard.
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Calculate the purity of the sample by comparing the peak area with the standard curve.
Protocol 2: Forced Degradation Study
1. Acid Degradation:
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Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified time (e.g., 2 hours).
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Neutralize the solution and dilute with the mobile phase before injection.
2. Base Degradation:
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Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified time.
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Neutralize the solution and dilute with the mobile phase before injection.
3. Oxidative Degradation:
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Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time.
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Dilute with the mobile phase before injection.
4. Thermal Degradation:
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Keep the solid this compound sample in an oven at a high temperature (e.g., 105°C) for a specified time.
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Dissolve the sample in the mobile phase before injection.
5. Photolytic Degradation:
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Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
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Dilute with the mobile phase before injection.
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC method for a carbazole alkaloid, which can be used as a benchmark for this compound method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound purity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
Signaling Pathway
This compound's anticancer activity is linked to the modulation of key signaling pathways. The following diagram illustrates the proposed mechanism of action involving the AKT/mTOR and STAT3 pathways, based on studies of the closely related compound Mahanimbine.
Caption: Proposed anticancer signaling pathway of this compound.
References
Addressing batch-to-batch variability in Mahanimbidine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mahanimbidine. Our goal is to help you address common challenges, particularly batch-to-batch variability, to ensure the reliability and reproducibility of your bioassay results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variation in the IC50 values of our this compound extract between different batches in our cytotoxicity assays. What are the potential causes?
A1: Batch-to-batch variability in natural product extracts like this compound is a common challenge. Several factors can contribute to these discrepancies:
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Raw Material Sourcing: The geographical location, climate, harvest time, and storage conditions of the plant material (Murraya koenigii) can significantly alter the concentration of active compounds, including this compound.[1]
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Extraction and Purification Processes: Minor variations in extraction solvents, temperature, pressure, and purification methods can lead to differences in the final extract's composition and purity.
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Compound Stability: this compound may degrade over time or under certain storage conditions (e.g., exposure to light or high temperatures). Inconsistent storage of different batches can lead to variability.
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Analytical Quantification: Inaccuracies or variations in the method used to quantify the this compound concentration in each batch can lead to incorrect dose calculations and apparent shifts in IC50 values.
Q2: How can we minimize batch-to-batch variability of our this compound extract?
A2: A multi-faceted approach is necessary to control and minimize variability:
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Standardize Raw Material: Establish strict specifications for the collection and sourcing of the plant material.
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Controlled Manufacturing Process: Implement and adhere to a standardized protocol for extraction, fractionation, and purification.
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Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to generate a chemical fingerprint for each batch. This allows for a comparison of the overall composition and not just the concentration of this compound.
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Quantitative Analysis: Accurately quantify the concentration of this compound in each batch using a validated analytical method, such as quantitative NMR (qNMR) or a calibrated HPLC-UV/MS method.
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Bioassay Standardization: Use a reference standard of pure this compound in parallel with your extracts. This allows you to normalize the activity of each batch against a known standard.
Q3: What is the primary mechanism of action for this compound's anti-cancer effects?
A3: this compound's anti-cancer activity, particularly in prostate cancer, is linked to its ability to disrupt Androgen Receptor (AR) signaling.[2][3] Key mechanisms include:
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Inhibition of AR Transactivation: It inhibits both ligand-dependent and ligand-independent activation of the AR, which in turn reduces the expression of AR target genes like Prostate-Specific Antigen (PSA).[2]
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Induction of AR Degradation: this compound promotes the proteasomal degradation of the AR protein.[2]
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Inhibition of AR Phosphorylation: It prevents the phosphorylation of the AR at Serine-81 by inhibiting Cyclin-Dependent Kinase 1 (CDK1).
Q4: We are seeing high background noise in our cell-based fluorescence assays with this compound. What could be the cause and how can we fix it?
A4: High background in fluorescence assays can be caused by several factors. Consider the following troubleshooting steps:
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Autofluorescence of this compound: Natural products can sometimes exhibit intrinsic fluorescence. Run a control with this compound in media without cells to check for this.
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Media Components: Phenol (B47542) red and certain components in Fetal Bovine Serum (FBS) can be autofluorescent. Consider using phenol red-free media or performing the final measurement in a clear buffer like PBS.
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Insufficient Washing: Ensure that all washing steps are performed thoroughly to remove any unbound fluorescent reagents.
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Inappropriate Plate Choice: For fluorescence assays, use black-walled microplates to reduce well-to-well crosstalk and background.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| Low signal-to-noise ratio | Low metabolic activity of cells, incorrect incubation time. | Optimize cell seeding density and incubation time with the assay reagent. Ensure the correct wavelength is used for absorbance reading. |
| Unexpectedly high or low cell viability | Error in this compound dilution, solvent toxicity. | Prepare fresh dilutions for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Issue 2: Difficulty in Interpreting Apoptosis Assay (e.g., Annexin V/PI) Results
| Symptom | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations | Compound may be causing rapid cytotoxicity, or the incubation time is too long. | Perform a time-course experiment to identify an earlier time point where apoptosis is more prevalent. |
| High background staining in negative controls | Cells are not healthy, rough handling of cells during staining. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during washing and staining to avoid membrane damage. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer, low level of apoptosis. | Use the binding buffer provided in the kit, as it is formulated with the correct calcium concentration. Increase the concentration of this compound or the incubation time. |
Data Presentation: Quantifying Batch-to-Batch Variability
Effective management of batch-to-batch variability starts with robust quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Below is a sample data table illustrating how to present HPLC analysis of different this compound batches.
Table 1: HPLC Analysis of this compound Content and Purity in Different Production Batches
| Batch ID | Retention Time of this compound (min) | Peak Area of this compound | This compound Content (% w/w) | Relative Standard Deviation (RSD) of Content (%) | Purity by Area Normalization (%) |
| MNB-2025-01 | 15.2 | 1,254,321 | 98.5 | 1.2 | 99.1 |
| MNB-2025-02 | 15.3 | 1,198,765 | 93.7 | 2.1 | 95.8 |
| MNB-2025-03 | 15.2 | 1,233,456 | 97.2 | 1.5 | 98.5 |
Note: The Relative Standard Deviation (RSD) is calculated from multiple injections of the same sample and indicates the precision of the analysis. A higher RSD may indicate issues with the analytical method or sample homogeneity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate for 24, 48, or 72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizations
This compound's Effect on the Androgen Receptor Signaling Pathway
Caption: this compound disrupts Androgen Receptor signaling.
Experimental Workflow for Assessing this compound Bioactivity
Caption: Workflow for this compound bioactivity assessment.
Troubleshooting Logic for High Assay Variability
Caption: Troubleshooting high assay variability.
References
Optimization of reaction conditions for creating Mahanimbidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mahanimbine (B1675914) and its derivatives.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to the pyranocarbazole core of Mahanimbidine?
A1: Common strategies involve the construction of a 2-hydroxy-3-methylcarbazole scaffold followed by a base-mediated or Lewis acid-mediated cyclization with a suitable C10 building block like citral (B94496) to form the pyran ring.[1][2] Alternative approaches include transition metal-catalyzed cyclizations, such as those using palladium catalysts.[3][4]
Q2: What are the primary causes of low yields in this compound synthesis?
A2: Low yields can often be attributed to several factors, including:
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Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst choice can significantly impact the yield.[1]
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Degradation of starting materials or products: Carbazoles can be sensitive to oxidation and photodegradation, especially under harsh conditions.
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Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
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Inefficient purification: Product loss during workup and chromatographic purification is a common issue.
Q3: How can I minimize the degradation of carbazole (B46965) intermediates?
A3: To prevent degradation, it is advisable to:
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Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when handling electron-rich carbazoles.
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Protect the reaction from light, particularly if using polyhalogenated carbazole precursors, which are prone to photodegradation.
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Avoid excessively high temperatures and prolonged reaction times when possible.
Q4: What are some common side products observed during the synthesis of this compound derivatives?
A4: During the N-alkylation of mahanimbine, dialkylation can be a potential side reaction if the reaction conditions are not carefully controlled. In cyclization reactions, the formation of isomeric products is possible depending on the regioselectivity of the ring closure.
Troubleshooting Guides
Problem 1: Low yield in the pyran-ring annulation to form Mahanimbine.
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Possible Cause: Inefficient Lewis acid or base catalysis.
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Suggested Solution: A direct comparison has shown that a base-mediated cascade pyran-ring annulation using pyridine (B92270) as a solvent with an excess of citral can yield up to 76% of mahanimbine, which is an improvement over the 74% yield obtained with a Ti(OⁱPr)₄ Lewis acid-mediated cyclization. Consider switching to a base-mediated approach for potentially higher yields.
Problem 2: Low conversion of Mahanimbine to Bicyclomahanimbine in the photoredox reaction.
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Possible Cause: Suboptimal catalyst or solvent selection.
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Suggested Solution: Systematic optimization of the photocatalytic conditions is crucial. For instance, using Cu(OTf)₂ as a catalyst in diethyl ether under irradiation with a 500 W Na-lamp has been shown to achieve a yield of up to 87%. In contrast, using FeCl₃ as a catalyst resulted in a much lower yield of 42%. Refer to the data table below for a comparison of different catalysts and their effectiveness.
Problem 3: Difficulty in the purification of N-alkylated Mahanimbine derivatives.
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Possible Cause: Co-elution of the product with unreacted starting material or byproducts.
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Suggested Solution: Column chromatography is the standard method for purification. For the separation of N-alkylated mahanimbine derivatives, a solvent system of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:9 v/v) has been used successfully. Careful optimization of the solvent gradient and choice of stationary phase can improve separation.
Data Presentation
Table 1: Optimization of Photocatalytic Conversion of Mahanimbine to Bicyclomahanimbine
| Entry | Catalyst (mol%) | Solvent | Additive | Time (h) | Yield (%) |
| 1 | Cu(OTf)₂ (10) | Diethyl ether | - | 1.5 | 87 |
| 2 | Cu(OAc)₂ (10) | Diethyl ether | - | 3 | 65 |
| 3 | Cu(acac)₂ (10) | Diethyl ether | - | 3 | 58 |
| 4 | FeCl₃ (5) | Diethyl ether | - | 2 | 42 |
| 5 | Ru(bpy)₃Cl₂ (5) | Diethyl ether | - | 5 | 25 |
| 6 | Ir(ppy)₃ (5) | Diethyl ether | - | 5 | 30 |
Table 2: Synthesis of N-substituted Mahanimbine Derivatives
| Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Product State |
| N-Butylmahanimbine | 1-Bromobutane | K₂CO₃ | CH₃CN | 60 | 3 days | Yellow oil |
| N-(3-methylbutyl)mahanimbine | 1-Bromo-3-methylbutane | K₂CO₃ | CH₃CN | 60 | 3 days | Yellow oil |
| N-Benzylmahanimbine | Benzyl bromide | K₂CO₃ | CH₃CN | 60 | 3 days | White solid |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of Mahanimbine
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Dissolve 2-hydroxy-3-methylcarbazole (1 equivalent) in pyridine.
-
Add citral (10 equivalents) to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain mahanimbine (yield ~76%).
Protocol 2: Photocatalytic Synthesis of Bicyclomahanimbine
-
To a reaction vessel, add mahanimbine (1 equivalent) and Cu(OTf)₂ (10 mol%).
-
Add diethyl ether as the solvent.
-
Irradiate the mixture with a 500 W Na-lamp for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield bicyclomahanimbine (yield ~87%).
Protocol 3: General Procedure for N-Alkylation of Mahanimbine
-
Dissolve mahanimbine (1 equivalent) and K₂CO₃ (7.5 equivalents) in acetonitrile (B52724) (CH₃CN).
-
Cool the mixture to 0°C.
-
Add the corresponding alkyl bromide (10 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C for 3 days.
-
After the reaction is complete, add water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product using column chromatography with an ethyl acetate:hexane (1:9) solvent system.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound and its derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Total synthesis of bicyclomahanimbine by Cu( ii )-promoted photoredox process - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05863A [pubs.rsc.org]
- 2. Total synthesis of bicyclomahanimbine by Cu(ii)-promoted photoredox process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Mahanimbidine experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with mahanimbidine. The information is tailored for scientists and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
This compound, a carbazole (B46965) alkaloid, primarily exerts its anti-cancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and promoting autophagy.[1] It has been shown to be effective against various cancer cell lines, including pancreatic, bladder, and lung cancer.[1][2][3]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been reported to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival.[2] Its pro-apoptotic effects are also associated with an altered Bax/Bcl-2 ratio, favoring apoptosis.
Q3: What are the typical effective concentrations (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. For instance, in pancreatic cancer cells Capan-2 and SW1990, the IC50 is approximately 3.5 μM. In human bladder cancer cells, the IC50 is reported to be 32.5 μM, and in glioma HS 683 cells, it is 7.5 μM.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Q: Why am I observing lower than expected cytotoxicity in my MTT assay?
A: Several factors could contribute to this observation:
-
This compound Purity and Stability: Ensure the purity of your this compound compound. Impurities can affect its activity. Also, consider its stability in your solvent and culture medium. It's advisable to prepare fresh stock solutions.
-
Cell Seeding Density: The number of cells seeded can influence the outcome. High cell density might require higher concentrations of the compound to observe a cytotoxic effect. Optimize the seeding density for your specific cell line.
-
Incubation Time: The duration of treatment with this compound is critical. An incubation time that is too short may not be sufficient to induce cell death. Refer to established protocols and consider a time-course experiment.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not affecting cell viability. A solvent control is essential.
-
Incomplete Formazan (B1609692) Solubilization: In an MTT assay, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings. Ensure complete dissolution by gentle mixing and allowing sufficient time.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: My flow cytometry results show a low percentage of apoptotic cells after this compound treatment. What could be the reason?
A: This could be due to several experimental variables:
-
Suboptimal this compound Concentration: The concentration of this compound used might be too low to induce a significant apoptotic response. It is recommended to use a concentration at or above the IC50 value determined from cell viability assays.
-
Incorrect Timing of Analysis: Apoptosis is a dynamic process. If you are analyzing the cells too early, you might miss the peak of apoptosis. Conversely, if you analyze too late, the cells may have already progressed to necrosis. A time-course experiment is recommended.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and lead to an increase in necrotic cells, which could mask the apoptotic population. Handle cells gently throughout the staining procedure.
-
Staining Protocol Issues: Ensure that the Annexin V and Propidium Iodide (PI) staining protocol is followed correctly. The incubation times and reagent concentrations are critical for accurate results.
Western Blotting
Q: I am not observing the expected changes in the expression of proteins in the PI3K/Akt or STAT3 pathways after this compound treatment. What should I check?
A: Consider the following troubleshooting steps:
-
Treatment Conditions: The concentration and duration of this compound treatment may not be optimal for inducing detectable changes in protein expression. It is advisable to perform a dose-response and time-course experiment.
-
Lysate Preparation: The quality of your cell lysate is crucial. Ensure that you are using an appropriate lysis buffer with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody Quality: The primary antibodies used for detecting the target proteins and their phosphorylated forms might not be specific or sensitive enough. Use antibodies that have been validated for western blotting.
-
Loading Controls: Ensure that you are using a reliable loading control (e.g., β-actin, GAPDH) to normalize your data and confirm equal protein loading across all lanes.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| Capan-2 | Pancreatic Cancer | 3.5 | |
| SW1990 | Pancreatic Cancer | 3.5 | |
| Human Bladder Cancer Cells | Bladder Cancer | 32.5 | |
| HS 683 | Glioma | 7.5 | |
| A549 | Lung Cancer | 7.5 | |
| H1299 | Lung Cancer | 5 | |
| A549-TR (Taxol-resistant) | Lung Cancer | 10 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Anticancer effects of Mahanimbine alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene Downregulation by Mahanine Suppresses Drug-Sensitive and Drug-Resistant Lung Cancer and Inhibits Orthotopic Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of Mahanimbidine in Xenograft Models: A Comparative Guide
A detailed comparison of the in vivo efficacy of Mahanimbidine's close analogue, Mahanine, against the standard chemotherapeutic agent, Gemcitabine, in various cancer xenograft models.
This compound, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has garnered significant interest in the scientific community for its potential anticancer properties. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, primarily through the modulation of key signaling pathways such as AKT/mTOR and STAT3. However, for any potential anticancer agent, the validation of its efficacy in in vivo models is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of the anticancer effects of Mahanine, a closely related and more extensively studied analogue of Mahanimbadine, in xenograft models against Gemcitabine, a standard-of-care chemotherapeutic agent for several cancers, including pancreatic cancer.
Due to the limited availability of published in vivo data specifically for this compound in xenograft models, this guide will utilize data from its close structural and functional analogue, Mahanine. This approach allows for a robust comparative analysis based on available preclinical evidence.
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the antitumor efficacy of Mahanine and Gemcitabine in various cancer xenograft models.
Table 1: Efficacy of Mahanine in Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Lung Cancer | A549 (human non-small cell lung cancer) | NOD/SCID Mice (Orthotopic) | 25 mg/kg, intraperitoneally, 3 times a week for 5 weeks | ~70% reduction in tumor volume | [1][2] |
| Pancreatic Cancer | MIA PaCa-2 (human pancreatic carcinoma) | Nude Mice (Subcutaneous) | Not explicitly stated | Significant reduction in tumor volume | [3] |
| Glioblastoma | U87MG (human glioblastoma) | Nude Mice (Subcutaneous) | Not explicitly stated | Significant reduction in tumor weight | [2] |
| Ovarian Cancer | Not specified (syngeneic model) | Not specified | ED50 of 300 mg/kg body weight | Dose-dependent tumor inhibition | [4] |
Table 2: Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MIA PaCa-2 | CD1 nu/nu Mice (Subcutaneous) | Not explicitly stated | ~69% | |
| PANC-1 | CD1 nu/nu Mice (Subcutaneous) | Not explicitly stated | ~76% | |
| NP18 | Nude Mice (Orthotopic) | 100 mg/kg, intraperitoneally, on days 0, 3, 6, 9 | Significant tumor growth inhibition | |
| BxPC-3 and PANC-1 | Nude Mice (Orthotopic) | 50 mg/kg, intraperitoneally, twice a week for 3 weeks | Significant reduction in tumor volume | |
| Patient-Derived Xenograft (PDX) | NOD/SCID Mice | 100 mg/kg, once or twice weekly | Initial tumor regression followed by resistance |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound/Mahanine
This compound and its analogue Mahanine exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the key pathways targeted by these compounds.
Caption: this compound/Mahanine inhibits the AKT/mTOR and STAT3 signaling pathways, leading to cell cycle arrest and induction of apoptosis.
Experimental Workflow for a Typical Xenograft Study
The following diagram outlines the general workflow for establishing and evaluating the efficacy of an anticancer agent in a subcutaneous xenograft model.
Caption: A generalized workflow for conducting an in vivo anticancer drug efficacy study using a subcutaneous xenograft model.
Detailed Experimental Protocols
1. Orthotopic Lung Cancer Xenograft Model (Mahanine Study)
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Tumor Implantation: 1.5 x 10^6 A549 cells were suspended in 50 µL of Matrigel and injected intrathoracically into the mice.
-
Treatment Protocol: Ten days after tumor cell inoculation, mice were treated with Mahanine at a dose of 25 mg/kg body weight, administered intraperitoneally three times a week for five weeks. The control group received the vehicle.
-
Efficacy Assessment: Tumor growth was monitored by measuring bioluminescence signals. At the end of the study, mice were euthanized, and the tumorous lung weight was measured.
2. Pancreatic Cancer Xenograft Model (Gemcitabine Study)
-
Cell Lines: BxPC-3 and PANC-1 human pancreatic cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Orthotopic xenotransplantation of BxPC-3 or PANC-1 cells into the pancreas of nude mice.
-
Treatment Protocol: Mice were randomized into four groups: control (placebo), Gemcitabine (50 mg/kg, intraperitoneally, twice a week), Erlotinib (a comparator drug), and a combination of Gemcitabine and Erlotinib. The treatment duration was 21 days.
-
Efficacy Assessment: Recurrent tumor volume was measured at the end of the treatment period.
Discussion
The available preclinical data suggests that Mahanine, a close analogue of this compound, exhibits significant antitumor activity in various xenograft models, including lung, pancreatic, and glioblastoma cancers. In a lung cancer orthotopic model, Mahanine demonstrated a substantial 70% reduction in tumor volume, highlighting its potential as a potent anticancer agent. When compared to Gemcitabine, a standard-of-care for pancreatic cancer, Mahanine's efficacy appears promising, although a direct head-to-head comparison in the same study is lacking. Gemcitabine has shown efficacy in pancreatic cancer xenografts with tumor growth inhibition ranging from approximately 69% to 76% in different models.
It is important to note that the Mahanine-enriched fraction, which also contains this compound, showed a dose-dependent inhibitory effect in an ovarian cancer model, further supporting the potential of this class of compounds.
The mechanism of action for this compound/Mahanine involves the inhibition of the pro-survival AKT/mTOR and STAT3 signaling pathways. This multi-targeted approach may offer advantages over agents that target a single pathway and could potentially circumvent some mechanisms of drug resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
Mahanimbidine: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Mahanimbidine, a carbazole (B46965) alkaloid, across a spectrum of cancer cell lines. The data presented herein is curated from multiple preclinical studies to offer an objective overview of its potential as a therapeutic agent. This document details its cytotoxic and pro-apoptotic effects, elucidates its mechanism of action through key signaling pathways, and provides standardized protocols for the experimental validation of its efficacy.
Quantitative Efficacy of this compound: A Cross-Cancer Cell Line Comparison
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from the low micromolar to higher concentrations, indicating a degree of selectivity in its action.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Pancreatic Cancer | Capan-2 | 3.5 | [1] |
| SW1190 | 3.5 | [1] | |
| BxPC-3 | >10 | [1] | |
| CFPAC-1 | >10 | [1] | |
| HPAF-II | 64 | [1] | |
| Bladder Cancer | T24 | 32.5 | |
| Lung Cancer | A549 | Not explicitly quantified, but showed significant growth restraint. | |
| Breast Cancer | MCF-7 | ~5.0 (as part of an essential oil) | |
| Leukemia | CEM-SS | 6.0 (µg/ml) | |
| Murine Leukemia | P388 | <5.0 (µg/ml) |
Note: Some studies on related carbazole alkaloids like Mahanine show IC50 values in the range of 7.0-18.0 µM across seven human malignant tissues.
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This has been quantified through methods such as Annexin V/PI staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Apoptotic Effects of this compound on Pancreatic Cancer Cells
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Citation |
| Capan-2 | 0 (Control) | 6.2 | |
| 3.5 | 56.3 | ||
| SW1190 | 0 (Control) | 7.0 | |
| 3.5 | 73.0 |
Studies have also shown that this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further confirming its role in promoting apoptosis.
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its anti-proliferative and pro-apoptotic effects by modulating key signaling pathways that are often dysregulated in cancer. The primary pathways identified are the PI3K/Akt/mTOR and STAT3 signaling cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell proliferation, survival, and differentiation. This compound has been observed to suppress the activation of this pathway in cancer cells.
Caption: this compound's inhibitory effect on the STAT3 signaling pathway.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key assays used to evaluate this compound's efficacy are provided below.
General Experimental Workflow
Caption: A generalized workflow for assessing the anti-cancer effects of this compound.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound dose. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) in apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis) are detected.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
References
Synergistic Potential of Mahanimbidine and Its Analogs with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, particularly those involving natural compounds that can enhance the efficacy of conventional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of mahanimbidine, a carbazole (B46965) alkaloid, and its close structural analog, mahanine (B1683992), with standard chemotherapeutic agents. While direct evidence for the synergistic action of this compound is still emerging, its demonstrated anticancer properties provide a strong rationale for its potential in combination therapies. In contrast, mahanine has been the subject of several studies demonstrating its ability to potentiate the effects of chemotherapy, offering valuable insights into the potential of this class of compounds.
Comparative Analysis of Anticancer Activity
This compound has shown promising anticancer activity as a standalone agent across various cancer cell lines. Its efficacy is highlighted by its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of cancer cell growth.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pancreatic Cancer | Capan-2 | 3.5[1] | [1] |
| Pancreatic Cancer | SW1190 | 3.5 | |
| Pancreatic Cancer | CFPAC1 | >50 | |
| Pancreatic Cancer | BxPC3 | 64 | |
| Pancreatic Cancer | HPAFII | >50 | |
| Breast Cancer | MCF-7 | 14 | |
| Lung Cancer | A549 | Not specified |
| Bladder Cancer | Not specified | 32.5 | |
In contrast to the available data on this compound as a monotherapy, studies on its structural analog, mahanine, have provided direct evidence of synergistic effects when combined with conventional chemotherapy drugs.
Table 2: Synergistic Effects of Mahanine with Conventional Chemotherapy Drugs
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Cisplatin (B142131) | Cervical Cancer | Not specified | Reduced the effective concentration of cisplatin by approximately 5-8 fold. |
| 5-Fluorouracil | Colon Carcinoma | Not specified | Exerted a synergistic inhibitory effect on cell viability. | |
Mechanistic Insights: Signaling Pathways
The anticancer and synergistic effects of this compound and mahanine are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
This compound:
Studies on this compound have revealed its inhibitory effects on the AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells. The AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, while the STAT3 pathway is involved in cell proliferation and apoptosis. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Mahanine:
The synergistic effect of mahanine with cisplatin in cervical cancer cells is linked to its ability to inhibit the JAK1/Src-mediated STAT3 signaling pathway. Mahanine promotes the proteasome-mediated degradation of STAT3, a transcription factor that, when constitutively activated, contributes to cancer cell proliferation and resistance to apoptosis. In combination with 5-fluorouracil, mahanine's synergistic effect in colon carcinoma is associated with ROS-mediated activation of PTEN and p53/p73.
Below are diagrams illustrating the signaling pathways modulated by these compounds.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the anticancer and synergistic effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound, chemotherapy drug, or a combination) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve. For combination studies, the Combination Index (CI) is calculated using methods like the Chou-Talalay equation, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Western Blot for Apoptosis Markers)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvest and Fixation: After treatment, harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
RNAse Treatment: Treat the cells with RNase to ensure that only DNA is stained by PI.
-
PI Staining: Stain the cells with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound demonstrates significant potential as an anticancer agent, with evidence of its ability to induce apoptosis and inhibit key cancer-promoting signaling pathways. While direct studies on its synergistic effects with chemotherapy are currently lacking, the promising results from its structural analog, mahanine, in combination with cisplatin and 5-fluorouracil, strongly suggest that this compound could also serve as a valuable chemosensitizer. Further research is warranted to explore the synergistic potential of this compound with a broader range of conventional chemotherapy drugs and to elucidate the underlying molecular mechanisms. Such studies will be crucial in paving the way for the development of novel and more effective combination therapies for cancer treatment.
References
Comparative Metabolomic Analysis: Mahanimbidine vs. Gemcitabine in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative metabolomic studies on Mahanimbidine are not yet available in published literature. This guide provides a comparative analysis based on the known anticancer mechanisms of this compound and the established metabolomic effects of Gemcitabine, a standard chemotherapeutic agent. The metabolomic data for this compound presented here is hypothetical and inferred from its known biological activities.
Introduction
This compound, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated significant anticancer properties in various cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways. Gemcitabine, a nucleoside analog, is a widely used chemotherapeutic agent that primarily targets DNA synthesis. Understanding the distinct metabolic perturbations induced by these compounds is crucial for developing novel therapeutic strategies and combination therapies. This guide offers a comparative overview of their effects on cancer cell metabolism, supported by experimental data and pathway visualizations.
Data Presentation: A Comparative Overview
The following tables summarize the known cytotoxic effects of this compound and the reported metabolomic alterations induced by Gemcitabine in cancer cells. The metabolic impact of this compound is inferred from its known signaling pathway inhibition.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Capan-2 | 3.5 | [1][2] |
| SW1190 | 3.5 | [1][2] |
| Other Pancreatic Cancer Lines | 3.5 - 64 | [1] |
Table 2: Comparative Effects on Cellular Metabolism
| Metabolic Pathway | This compound (Inferred Effects) | Gemcitabine (Reported Effects) |
| Nucleotide Metabolism | Potential indirect effects due to cell cycle arrest and apoptosis. | Direct inhibition of ribonucleotide reductase, leading to depletion of dNTP pools and incorporation into DNA, causing chain termination. |
| Amino Acid Metabolism | Likely alterations in amino acid pools to support apoptosis-related protein synthesis (e.g., caspases). | Decreased levels of glutamine and proline, with increased levels of aspartate in Gemcitabine-resistant cells. |
| Energy Metabolism (Glycolysis & OXPHOS) | Inhibition of AKT/mTOR signaling may lead to decreased glycolysis and energy production. | Upregulation of both glycolysis and oxidative phosphorylation is associated with Gemcitabine resistance. |
| Lipid Metabolism | Potential modulation secondary to effects on central carbon metabolism and cellular stress. | Alterations in lipid metabolism have been noted in response to Gemcitabine treatment. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Pancreatic cancer cells (e.g., Capan-2, SW1190) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Metabolomic Analysis of Gemcitabine-Treated Cells (LC-MS)
-
Cell Culture and Treatment: Cancer cells are cultured to 80% confluency and then treated with Gemcitabine (at a relevant concentration, e.g., IC50) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Metabolite Extraction: The culture medium is removed, and cells are washed with ice-cold PBS. Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol). The cell lysate is centrifuged to pellet protein and debris.
-
LC-MS Analysis: The supernatant containing the metabolites is transferred to autosampler vials for analysis by liquid chromatography-mass spectrometry (LC-MS). A C18 column is typically used for separation, and a high-resolution mass spectrometer is used for detection.
-
Data Analysis: The raw data is processed to identify and quantify metabolites. Statistical analysis (e.g., t-test, PCA, OPLS-DA) is performed to identify significantly altered metabolites between treated and control groups. Pathway analysis is then conducted to determine the metabolic pathways affected.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and the metabolic impact of Gemcitabine.
Caption: this compound's anticancer mechanism.
References
Unveiling the In Vivo Anti-inflammatory Potential of Mahanimbidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-inflammatory properties of Mahanimbidine, a carbazole (B46965) alkaloid derived from Murraya koenigii. We present a comparative overview of its efficacy against established anti-inflammatory agents, supported by experimental data from relevant animal models. This document is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Performance Comparison: this compound vs. Standard Anti-inflammatory Drugs
While direct head-to-head in vivo comparative studies of purified Mahanimbine against standard non-steroidal anti-inflammatory drugs (NSAIDs) in classical inflammation models are limited in the available literature, we can draw valuable insights from studies on Mahanimbine in lipopolysaccharide (LPS)-induced neuroinflammation and from studies on extracts of Murraya koenigii, which is a primary source of this compound, in carrageenan-induced paw edema.
Mahanimbine's Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
A study investigating the neuroprotective effects of Mahanimbine utilized an LPS-induced neuroinflammation model in ICR mice. The findings demonstrate Mahanimbine's significant anti-inflammatory activity through the modulation of key inflammatory mediators.
Table 1: Effect of Mahanimbine on Pro- and Anti-inflammatory Cytokines and COX Activity in LPS-Induced Mice Brain
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | TGF-β1 (pg/mL) | Total COX Activity (U/mL) |
| Control | Not reported | Not reported | Not reported | Not reported | 6.28 ± 0.18 |
| LPS-induced | 1.29 ± 0.10 | Significantly elevated | Significantly reduced | 1344 ± 98.92 | 10.32 ± 0.04 |
| Mahanimbine (1 mg/kg) + LPS | 0.92 ± 0.05 | Significantly reduced | Significantly increased | Not reported | 3.77 ± 0.09*** |
| Mahanimbine (2 mg/kg) + LPS | 0.96 ± 0.04 | Significantly reduced | Significantly increased | 2116.5 ± 158.19 | 3.96 ± 0.09*** |
| Mahanimbine (5 mg/kg) + LPS | Not reported | Not reported | Not reported | 2143.69 ± 183.44 | 4.62 ± 0.08*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS-induced group.
These results indicate that Mahanimbine effectively suppresses the production of pro-inflammatory cytokines (IL-1β and TNF-α) and enhances the levels of anti-inflammatory cytokines (IL-10 and TGF-β1). Furthermore, it significantly inhibits the total activity of cyclooxygenase (COX), a key enzyme in the inflammatory cascade.
Murraya koenigii Extract (this compound Source) vs. Diclofenac in Carrageenan-Induced Paw Edema
A study on the ethanolic extract of Murraya koenigii leaves, a rich source of Mahanimbine and other carbazole alkaloids, provides a direct comparison with the standard NSAID, Diclofenac, in the widely used carrageenan-induced paw edema model in rats.
Table 2: Comparison of Anti-inflammatory Activity of Murraya koenigii Extract and Diclofenac in Carrageenan-Induced Paw Edema
| Treatment Group | Dose | Paw Volume Inhibition at 3 hours (%) |
| Murraya koenigii Extract | 50 mg/kg | 84.75 |
| Murraya koenigii Extract + Diclofenac | 50 mg/kg + 10 mg/kg | 80.86 |
This study suggests that the extract of Murraya koenigii possesses potent anti-inflammatory activity, comparable to that of Diclofenac. The high concentration of carbazole alkaloids, including this compound, in the extract is likely responsible for this effect.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice[1]
-
Animals: Institute of Cancer Research (ICR) mice.
-
Induction of Inflammation: Mice were administered LPS (250 µg/kg, i.p.) for 4 consecutive days to induce neuroinflammation.
-
Treatment: Mahanimbine (1, 2, and 5 mg/kg, p.o.) was administered for 30 days prior to and during the LPS challenge.
-
Biochemical Analysis: Following the treatment period, brain tissues were collected and homogenized. The levels of pro-inflammatory cytokines (IL-1β, TNF-α), anti-inflammatory cytokines (IL-10, TGF-β1), and total cyclooxygenase (COX) activity were measured using appropriate assay kits.
Carrageenan-Induced Paw Edema Model in Rats
-
Animals: Wistar rats.
-
Induction of Inflammation: Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of the rats.
-
Treatment: The ethanolic extract of Murraya koenigii leaves (50 mg/kg) and Diclofenac (10 mg/kg) were administered orally 1 hour before the carrageenan injection.
-
Measurement of Edema: The volume of the paw was measured using a plethysmometer at various time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection. The percentage inhibition of paw edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizing the Mechanisms and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Workflow of the in vivo anti-inflammatory models.
Caption: Relationship between this compound and its anti-inflammatory effect.
A Head-to-Head Comparison of Mahanimbidine Extraction Techniques: A Guide for Researchers
For scientists and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Mahanimbidine, a carbazole (B46965) alkaloid found in the leaves of the curry tree (Murraya koenigii), has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This guide provides a head-to-head comparison of various extraction techniques for this compound, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data for different this compound extraction techniques. The data has been compiled from various studies to provide a comparative overview.
| Extraction Technique | This compound Yield (mg/g of dry leaf) | Solvent System | Extraction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Maceration | 5.07 | Ethyl Acetate (B1210297) | 72 hours | Room Temperature | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency, large solvent volume. |
| Soxhlet Extraction | Not explicitly quantified for this compound, but generally provides high yield for crude extracts. | Hydroalcoholic | 6-24 hours | Boiling point of solvent | High extraction efficiency, less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Higher than conventional methods (exact values for this compound not specified in comparative studies) | Methanol (B129727) (86.3%) | 2 hours | 60 | Reduced extraction time, increased yield, lower solvent consumption. | Specialized equipment required, potential for free radical formation at high intensity. |
| Microwave-Assisted Extraction (MAE) | Generally higher yields in shorter times compared to conventional methods. | Ethanol (B145695) | 10-15 minutes | Controlled | Rapid extraction, reduced solvent usage, higher yields.[2] | Requires specialized microwave equipment, potential for localized overheating. |
Experimental Protocols
Maceration Protocol
This method is ideal for small-scale extractions where time is not a major constraint.
Materials:
-
Dried and powdered leaves of Murraya koenigii
-
Ethyl acetate
-
Conical flask with a stopper
-
Shaker (optional)
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered Murraya koenigii leaves and place them in a 250 mL conical flask.
-
Add 100 mL of ethyl acetate to the flask, ensuring the powder is fully submerged.
-
Stopper the flask and keep it at room temperature for 72 hours.
-
Agitate the flask occasionally, either manually or by using an orbital shaker, to enhance the extraction process.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh ethyl acetate to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
Further purification can be carried out using column chromatography.
Soxhlet Extraction Protocol
This continuous extraction method is more efficient than maceration but involves heating.
Materials:
-
Dried and powdered leaves of Murraya koenigii
-
Hydroalcoholic solvent (e.g., 70% ethanol)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh about 10 g of the dried, powdered Murraya koenigii leaves and place it inside a cellulose thimble.[3]
-
Place the thimble into the main chamber of the Soxhlet extractor.[3]
-
Fill a round-bottom flask with 250 mL of the hydroalcoholic solvent and add a few boiling chips.[3]
-
Assemble the Soxhlet apparatus with the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Once the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the boiling flask.
-
Allow the extraction to continue for approximately 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The crude extract can then be subjected to further purification.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes sound waves to accelerate the extraction process.
Materials:
-
Dried and powdered leaves of Murraya koenigii
-
Methanol (86.3%)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Place 1 g of dried, powdered Murraya koenigii leaves in a 50 mL beaker.
-
Add 20 mL of 86.3% methanol to the beaker.
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for 2 hours at a controlled temperature of 60°C.
-
After sonication, filter the extract to remove the plant material.
-
Wash the residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
The resulting crude extract can be purified to isolate this compound.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy for rapid heating and extraction.
Materials:
-
Dried and powdered leaves of Murraya koenigii
-
Ethanol
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Place 1 g of dried, powdered Murraya koenigii leaves into a microwave extraction vessel.
-
Add 20 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction parameters: for example, a power of 180 W for 10-15 minutes, with a controlled temperature.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to separate the plant residue.
-
Rinse the residue with a small amount of ethanol.
-
Combine the filtrates and concentrate using a rotary evaporator to obtain the crude extract.
-
Purify the extract as required.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and comparison of this compound.
This compound Signaling Pathway in Cancer
Mahanimbine has been shown to exert its anticancer effects by modulating key signaling pathways, such as the AKT/mTOR and STAT3 pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound's inhibitory action on AKT/mTOR and STAT3 signaling pathways.
References
Assessing the Reproducibility of Published Mahanimbidine Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research on Mahanimbidine, a promising carbazole (B46965) alkaloid. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways, this guide aims to facilitate an assessment of the reproducibility of this compound's reported biological activities.
This compound, a natural compound isolated from the leaves of the curry tree (Murraya koenigii), has garnered significant scientific interest for its potential therapeutic properties. Numerous studies have explored its efficacy as an anti-cancer, anti-inflammatory, and neuroprotective agent. This guide synthesizes the findings from a range of these publications to provide a clear and concise overview of the existing research landscape, with a focus on the consistency and reproducibility of the reported data.
Characterization of this compound
The identity and purity of a compound are fundamental to the reproducibility of biological experiments. This compound is a terpenoid alkaloid with the chemical formula C₂₃H₂₅NO.[1] Spectroscopic data from various studies are used to confirm its structure.
Table 1: Spectroscopic Data for this compound Characterization
| Technique | Key Observations | References |
| ¹H NMR (CDCl₃) | Signals indicating an aromatic methyl group (δ 2.34), gem-dimethyl on a double bond (δ 1.58, 1.66), a tertiary methyl adjacent to oxygen (δ 1.45), and a triplet at δ 5.12 (1H). The N-H proton is observed at δ 7.89.[1] | [1] |
| ¹³C NMR (CDCl₃) | Shows a signal for an aromatic methyl group at δ 16.04. Signals at δ 78.19, 128.48, 124.25, 22.78, and 17.57 are indicative of the 2,2-dimethyl chromene ring.[1] | [1] |
| Mass Spectrometry (ESI-MS) | A prominent peak at m/z 331 [M]⁺ corresponding to the molecular weight of this compound. | |
| High-Performance Liquid Chromatography (HPLC) | A validated RP-HPLC method has been developed for the quantitative estimation of mahanimbine, with a retention time of approximately 10.40 ± 0.95 minutes under specific conditions. |
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency. Below is a comparison of reported IC₅₀ values from different studies.
Table 2: Comparative IC₅₀ Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
| Pancreatic Cancer | Capan-2 | 3.5 | |
| Pancreatic Cancer | SW1190 | 3.5 | |
| Pancreatic Cancer | BxPC-3 | ~15 | |
| Pancreatic Cancer | HPAF-II | ~25 | |
| Pancreatic Cancer | CFPAC-1 | ~64 | |
| Breast Cancer | MCF-7 | 14 | |
| Lung Cancer | A549 | Not specified, but showed growth inhibition | |
| Bladder Cancer | Not specified | 32.5 |
Experimental Protocols: Anti-Cancer Assays
The most common method used to determine the cytotoxic activity of this compound is the MTT assay.
MTT Assay Protocol for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium). A vehicle control (medium with DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, usually 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. The AKT/mTOR and STAT3 pathways are frequently implicated.
Caption: this compound inhibits the AKT/mTOR and STAT3 signaling pathways, leading to decreased proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown its ability to modulate the production of inflammatory mediators.
Table 3: Quantitative Data on the Anti-inflammatory Effects of this compound
| Model/Assay | Parameter Measured | Effect of this compound | Reference |
| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | No significant change in nitrite (B80452) oxide production (14.06-15.40 μM). | |
| LPS-stimulated RAW 246.7 macrophages | IL-1β production | No significant change in IL-1β production (251.0–238 pg/ml). | |
| LPS-stimulated RAW 246.7 macrophages | TNF-α production | Significantly enhanced TNF-α production (344.4-426.0 pg/ml). | |
| LPS-induced neuroinflammation in mice | Pro-inflammatory cytokines (IL-1β, TNF-α) | Significantly inhibited production. | |
| LPS-induced neuroinflammation in mice | Anti-inflammatory cytokines (IL-10, TGF-β) | Upregulated production. | |
| LPS-induced neuroinflammation in mice | Cyclooxygenase (COX-2) expression | Inhibited expression. |
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and simultaneously treated with different concentrations of this compound.
-
Incubation: Cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the amount of NO produced is quantified.
Caption: Workflow for assessing the anti-inflammatory effects of this compound on macrophage cells.
Neuroprotective Effects
The potential of this compound to protect neuronal cells from damage has been another area of active research.
Table 4: Quantitative Data on the Neuroprotective Effects of this compound
| Model/Assay | Parameter Measured | Effect of this compound (Dose) | Reference |
| LPS-induced memory deficit in mice | Escape latency in Morris Water Maze | Decreased (1, 2, and 5 mg/kg, p.o.) | |
| LPS-induced memory deficit in mice | Acetylcholine (ACh) level | Increased | |
| LPS-induced memory deficit in mice | Acetylcholinesterase (AChE) activity | Inhibited (1 and 2 mg/kg) | |
| LPS-induced memory deficit in mice | Amyloid-beta (Aβ1-40) level | Attenuated | |
| Aged mice (16 months old) | Aβ1-40 level | Reduced (1 and 2 mg/kg) | |
| Aged mice (16 months old) | Aβ1-42 level | Reduced (1 and 2 mg/kg) | |
| Aged mice (16 months old) | BACE-1 activity and expression | Reduced (1 and 2 mg/kg) | |
| In vitro AChE inhibition | IC₅₀ | ~0.2 µg/mL |
Experimental Protocols: Neuroprotective Assays
Morris Water Maze for Spatial Memory Assessment
-
Animal Model: Mice are treated with this compound for a specified duration. Neuroinflammation and memory deficits can be induced using agents like LPS.
-
Training: Mice are trained to find a hidden platform in a circular pool of water.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Data Analysis: Escape latency (time to find the platform) and distance traveled are recorded during training, and the time in the target quadrant is analyzed for the probe trial.
Caption: this compound's neuroprotective effects are mediated through multiple mechanisms, including modulation of the cholinergic system, reduction of amyloidogenesis, and suppression of neuroinflammation.
Discussion on Reproducibility
While a direct replication study of this compound's biological activities by an independent laboratory was not found in the reviewed literature, an assessment of reproducibility can be inferred by comparing the results across different studies.
For anti-cancer activity , the reported IC₅₀ values for pancreatic cancer cell lines show some variability between cell lines, which is expected due to their different genetic backgrounds. However, the consistent finding of potent activity in the low micromolar range for Capan-2 and SW1190 cells across different studies suggests a degree of reproducibility. The reported IC₅₀ values for breast and bladder cancer are in a similar range, further supporting its anti-proliferative effects.
The data on anti-inflammatory activity presents a more complex picture. One study on RAW 264.7 macrophages showed no significant effect on NO and IL-1β production but an increase in TNF-α, while another study in an in vivo model of neuroinflammation reported a decrease in pro-inflammatory cytokines including TNF-α. These seemingly contradictory findings highlight the importance of the experimental model (in vitro vs. in vivo) and the specific conditions used, and suggest that more research is needed to clarify the precise immunomodulatory effects of this compound.
In the context of neuroprotection , the findings appear more consistent. Multiple studies, using different models (LPS-induced and aged mice), report improvements in memory and cholinergic function, as well as a reduction in amyloid-beta levels and neuroinflammation. The in vitro inhibition of AChE is also in agreement with the in vivo findings.
Factors that can influence reproducibility include:
-
Purity of this compound: The source and purification method of this compound can affect its purity and the presence of other bioactive compounds. Most studies report using highly purified this compound (>98%), but variations could still exist.
-
Experimental Protocols: Minor differences in cell culture conditions, reagent concentrations, and animal models can lead to variations in results.
Conclusion
The published research on this compound provides a compelling case for its potential as a therapeutic agent, particularly in the areas of cancer and neurodegenerative diseases. While there is a general consistency in the qualitative findings (i.e., that it possesses anti-cancer, anti-inflammatory, and neuroprotective properties), the quantitative data shows some variability. This highlights the need for standardized protocols and, ideally, direct replication studies to firmly establish the reproducibility of its biological effects. This guide serves as a starting point for researchers to critically evaluate the existing literature and design future studies that can build upon the promising findings to date.
References
A Comparative Analysis of Mahanimbidine and Other Carbazole Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the biological activities of Mahanimbidine, a prominent carbazole (B46965) alkaloid, alongside other notable carbazole alkaloids such as Girinimbine (B1212953), Koenimbine, and Mahanine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to facilitate objective comparisons and guide future research. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework.
Comparative Biological Activities
Carbazole alkaloids, primarily isolated from plants of the Rutaceae family, such as Murraya koenigii, have garnered significant attention for their diverse pharmacological properties. This section compares the anticancer, antimicrobial, and anti-inflammatory activities of this compound with other key carbazole alkaloids, supported by experimental data from various studies.
Anticancer Activity
The cytotoxic effects of carbazole alkaloids against various cancer cell lines are a major focus of research. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic (Capan-2, SW1190) | 3.5 | [1] |
| Bladder (Hs172.T) | 32.5 | ||
| Breast (MCF-7) | 14 | ||
| Girinimbine | Colon (HT-29) | 4.79 µg/mL | [2] |
| Lung (A549) | 19.01 | [3] | |
| Breast (MDA-MB-453) | Dose-dependent | [4] | |
| Koenimbine | Breast (MCF-7) | 9.42 µg/mL | |
| Mahanine | Glioma (HS 683) | 7.5 | [5] |
| Leukemia (U937) | 7-9 (induces apoptosis) | ||
| Prostate (PC3, LNCaP) | Dose-dependent |
Antimicrobial Activity
Carbazole alkaloids have demonstrated inhibitory effects against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Carbazole Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data not consistently available in comparative studies | - | |
| Girinimbine | Bacillus cereus | 3.4 µM (IC50) | |
| Koenimbine | Staphylococcus aureus | 17.0 µM (IC50) | |
| Mahanine | Staphylococcus aureus | 25.0 | |
| Pseudomonas aeruginosa | 100.0 | ||
| Klebsiella pneumoniae | 125.0 | ||
| Escherichia coli | 175.0 | ||
| Mohanimbine | Staphylococcus aureus | Strong activity |
Anti-inflammatory Activity
The anti-inflammatory potential of these alkaloids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Carbazole Alkaloid | Assay | Effect | Reference |
| This compound | LPS-induced neuroinflammation | Reduced pro-inflammatory cytokines (IL-1β, TNF-α) and COX-2 expression | |
| Girinimbine | NO production in LPS/IFN-γ stimulated RAW 264.7 cells | Significant dose-dependent inhibition | |
| Carrageenan-induced peritonitis in mice | Reduced pro-inflammatory cytokines (IL-1β, TNF-α) | ||
| Murrayakonine A, O-methylmurrayamine A, Mukolidine | TNF-α and IL-6 release in LPS-stimulated human PBMCs | Potent inhibition |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these alkaloids is crucial for drug development. The following diagrams illustrate some of the key signaling pathways modulated by this compound, Girinimbine, and Mahanine.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Carbazole alkaloids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of the carbazole alkaloids. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Carbazole alkaloids (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Alkaloid Dilutions: Prepare a serial two-fold dilution of each carbazole alkaloid in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no alkaloid) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change will indicate bacterial growth.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Carbazole alkaloids
-
Griess Reagent (Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the carbazole alkaloids for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated control.
This guide provides a foundational comparison of this compound with other carbazole alkaloids. Further research with standardized experimental conditions is necessary for a more definitive comparative assessment. The provided protocols and diagrams are intended to support such future investigations.
References
- 1. japsonline.com [japsonline.com]
- 2. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mahanimbidine
For researchers, scientists, and drug development professionals handling Mahanimbidine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its potential hazards, including being harmful if swallowed, causing serious eye irritation, and posing long-lasting harmful effects to aquatic life, a structured and informed disposal plan is essential.[1][2] This guide provides the necessary safety and logistical information for the operational disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
In the event of a spill or exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection:
-
All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. The container should be compatible with the solvent used.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Dispose of the collected this compound waste through an approved and licensed hazardous waste disposal company.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Mahanimbidine
This guide provides immediate, essential safety and logistical information for the handling and disposal of Mahanimbidine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and environmental impact.
Hazard Identification and Safety Data
A comprehensive understanding of the hazards associated with this compound is critical. The following table summarizes the key safety information derived from available safety data sheets.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Chronic Aquatic Toxicity | May cause long lasting harmful effects to aquatic life. Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to prevent direct contact and inhalation.
-
Hand Protection : Chemical-resistant gloves are required. The selection of glove material should be based on the solvent being used and the duration of handling. Nitrile gloves are a common choice for handling powdered chemicals, but it is crucial to consult the manufacturer's compatibility chart for the specific chemicals in use. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. In situations where splashing is a risk, chemical safety goggles and a face shield must be worn to provide comprehensive protection for the eyes and face.
-
Body Protection : A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of contamination, consider disposable chemical-resistant coveralls or aprons.
-
Respiratory Protection : While the safety data sheet indicates that breathing equipment is "not required" under normal, well-ventilated conditions, a NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols, or if working in an area with inadequate ventilation. The specific type of respirator should be chosen based on a thorough risk assessment of the planned procedure.
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, particularly given its high aquatic toxicity.
-
Waste Segregation : All waste contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Rinsate from cleaning contaminated glassware. Glassware should be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.
-
-
Waste Containers : Use clearly labeled, sealed, and compatible containers for hazardous waste collection. The container must be marked with a "Hazardous Waste" label, and the contents, including this compound and any solvents, must be clearly identified.
-
Disposal Procedure : Do not dispose of this compound or its containers in regular trash or down the drain. All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
